Ethyl 2-amino-4-fluoro-4-methylpentanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-4-fluoro-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEBOMLXSMSDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310575 | |
| Record name | 4-Fluoroleucine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885498-60-2 | |
| Record name | 4-Fluoroleucine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885498-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroleucine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-4-fluoro-4-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-fluoro-4-methylpentanoate
For distribution to: Researchers, scientists, and drug development professionals
Introduction
Ethyl 2-amino-4-fluoro-4-methylpentanoate, a fluorinated derivative of the amino acid leucine, represents a compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] A thorough understanding of the physicochemical characteristics of this compound is therefore paramount for its effective application in the development of novel therapeutics.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and offers detailed, field-proven experimental protocols for the determination of its key unknown parameters. The methodologies described herein are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring the generation of reliable and reproducible data.[2][3][4]
Core Physicochemical Properties
A summary of the currently available physicochemical data for (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate and its common salt forms is presented below. It is important to note that experimental data for the free base form is limited in publicly accessible literature, underscoring the importance of the experimental protocols detailed in the subsequent sections.
| Property | Value | Source |
| Chemical Structure | ![]() | MedChemExpress[5] |
| CAS Number | 156047-39-1 ((S)-enantiomer) | BLDpharm[6] |
| Molecular Formula | C₈H₁₆FNO₂ | Wuhan I-Biochem Co., Ltd. |
| Molecular Weight | 177.22 g/mol | MedChemExpress[5] |
| Physical Form | Solid (for hydrochloride and sulfate salts) | Sigma-Aldrich[7] |
| Melting Point | 105-106 °C (for sulfate salt) | LookChem[8] |
| Calculated logP | 0.525 | Fluorochem |
| pKa | Not available | |
| Aqueous Solubility | Not available | |
| Boiling Point | Not available | BLDpharm[6] |
Experimental Determination of Key Physicochemical Parameters
The following sections provide detailed, step-by-step protocols for the experimental determination of aqueous solubility, the octanol-water partition coefficient (logP), and the acid dissociation constant (pKa). These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Determination of Aqueous Solubility (OECD Guideline 105)
The aqueous solubility of a compound is a fundamental property that influences its bioavailability. The flask method, as described in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L and is the recommended approach for this compound.[2][3][4][]
Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved compound in the aqueous phase is then determined by a suitable analytical method.
Experimental Workflow:
Figure 1: Workflow for Aqueous Solubility Determination.
Step-by-Step Protocol:
-
Preparation of the Test Solution: Add an excess amount of this compound to a known volume of deionized water in a glass-stoppered flask.
-
Equilibration: Place the flask in a constant temperature water bath (e.g., 25 °C ± 0.5 °C) and stir the suspension for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated aqueous solution).
-
Quantification: Analyze the concentration of this compound in the collected sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: Express the aqueous solubility as the average of at least three independent determinations, reported in units of grams per liter (g/L) or moles per liter (mol/L).
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The n-octanol/water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the "gold standard" for experimental logP determination.[10][11]
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
Experimental Workflow:
Figure 2: Workflow for logP Determination by the Shake-Flask Method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation.
-
Test Solution Preparation: Dissolve a known amount of this compound in either the n-octanol-saturated water or the water-saturated n-octanol. The initial concentration should be chosen to be well within the linear range of the analytical method.
-
Partitioning: Place known volumes of the two phases into a separatory funnel. The phase in which the compound was initially dissolved and the empty phase are combined. The funnel is then shaken at a constant temperature until equilibrium is reached (e.g., for 1 hour).
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be used to facilitate a clean separation.
-
Sampling and Analysis: Carefully withdraw aliquots from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. The experiment should be repeated at least three times.
Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a compound at a given pH. For an amino ester like this compound, the pKa of the primary amine is of particular interest. Potentiometric titration is a highly accurate and widely used method for pKa determination.[12][13]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Experimental Workflow:
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 0.01 M). If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will then be an apparent pKa for that specific solvent system.
-
Titration Setup: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
-
Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the pKa value.
Conclusion
While some fundamental physicochemical properties of this compound are available, a comprehensive experimental characterization is essential for its advancement as a potential pharmaceutical agent. The detailed protocols provided in this guide for determining aqueous solubility, logP, and pKa offer a robust framework for obtaining these critical data points. By adhering to these standardized and well-validated methodologies, researchers can ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the drug discovery and development process.
References
-
OECD. (2025). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. OECD. [Link]
-
Environment Canada. (2009). New Substances Notification: OECD Test Guideline 120 for WATER EXTRACTABILITY OF POLYMERS. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
-
Phytosafe. (n.d.). OECD 105. [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
-
Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141. [Link]
-
Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58582. [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
LookChem. (n.d.). (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy, 48(1), 227-236. [Link]
-
ShoeSector Inc. (n.d.). (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate. [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In ADMET for Medicinal Chemists (pp. 33-64). John Wiley & Sons, Inc. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Wuhan I-Biochem Co., Ltd. (n.d.). (S)-ethyl 2-aMino-4-fluoro-4-Methylpentanoate. [Link]
-
PubChem. (n.d.). ethyl (2R)-2-amino-4-methylpentanoate hydrochloride. [Link]
-
SpectraBase. (n.d.). ethyl (2E)-2-fluoro-4-methyl-2-pentenoate - Optional[13C NMR]. [Link]
-
eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. [Link]
-
Taylor & Francis Online. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
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- 3. filab.fr [filab.fr]
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- 5. 156047-39-1|(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate|BLD Pharm [bldpharm.com]
- 6. (S)-ethyl 2-aMino-4-fluoro-4-Methylpentanoate - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 7. (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate|lookchem [lookchem.com]
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A Senior Application Scientist's Guide to the Biological Activity of Novel Fluorinated Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules represents a paradigm of rational design.[1][2][3] While nature itself offers only one known fluorinated amino acid, 4-fluoro-L-threonine, the synthetic introduction of fluorine into amino acid scaffolds has become a cornerstone of medicinal chemistry.[4][] This is not merely an academic exercise; it is a field-proven strategy to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates, from small molecules to complex peptides.[2][6]
The unique physicochemical properties of fluorine—its small van der Waals radius (similar to hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to exert profound biological effects without introducing significant steric bulk.[7] This guide provides an in-depth technical exploration of the biological activities of novel fluorinated amino acids (FAAs), focusing on the causality behind their effects and the rigorous experimental methodologies required to validate their function. As we navigate this topic, we will move beyond simple observation to understand why these modifications are effective, providing a robust framework for their application in your own research endeavors.
Part 1: Causality and Consequence: How Fluorination Modulates Physicochemical Properties
The decision to incorporate a fluorinated amino acid is fundamentally a decision to modulate specific molecular properties. Understanding these structure-activity relationships is critical for predictive design. The primary effects of fluorination can be categorized into three key areas: electronic perturbation, lipophilicity modulation, and conformational control.
1.1. Electronic Perturbations and pKa Modulation
The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect, which can significantly alter the acidity (pKa) of nearby functional groups. For an amino acid, this most notably affects the amino and carboxylic acid termini, as well as any ionizable side chains.
-
Causality: By withdrawing electron density, fluorine stabilizes the conjugate base of an acid, making it more acidic (lowering its pKa). Conversely, it destabilizes the protonated form of a base (e.g., an amine), making it less basic (lowering the pKa of its conjugate acid).[8][9][10]
-
Experimental Insight: This pKa shift is not trivial. A single fluorine atom introduced at the β-position to an aliphatic amine can lower its pKa by approximately 1.7 to 2.0 units.[9] This change can have dramatic consequences for a drug candidate's solubility, membrane permeability, and interaction with its biological target, as the charge state at physiological pH (7.4) may be altered. For instance, reducing the basicity of an amine can mitigate off-target effects like hERG channel inhibition or P-glycoprotein (Pgp)-mediated efflux.[9][10]
| Amino Acid | Modification | Typical pKa (Amine) | Change | Implication |
| Valine | Non-fluorinated | ~9.6 | - | Standard basicity |
| β-fluoro Valine | Monofluorination | ~7.6-7.9 | ↓ | Reduced positive charge at pH 7.4 |
| γ-fluoro Valine | Monofluorination | ~8.5-9.0 | ↓ | Milder reduction in basicity |
1.2. Lipophilicity (logD) and Hydrophobicity
One of the most cited reasons for fluorination is to increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[3][4] However, the effect is highly context-dependent.
-
Causality: Replacing hydrogen with fluorine increases the hydrophobicity of a surface.[4][11] Highly fluorinated motifs, like a trifluoromethyl (CF3) group, are significantly more lipophilic than a methyl (CH3) group. This "fluoro-stabilization effect" can enhance protein folding and stability by favoring the burial of these side chains within a protein's hydrophobic core.[4][11]
-
Field-Proven Insight: It is a common misconception that any fluorination automatically increases lipophilicity. The strong C-F bond dipole can also increase the polarity of a molecule, sometimes leading to counterintuitive results.[8] The overall impact on the distribution coefficient (logD) depends on the degree of fluorination, its position relative to other functional groups, and the overall molecular architecture. Careful experimental determination is paramount.
1.3. Conformational Control
Fluorine substitution can impose specific conformational preferences on the amino acid side chain and the peptide backbone.
-
Causality: The gauche effect, an electronic interaction, can favor specific dihedral angles when fluorine is vicinal to an electronegative atom or group. Furthermore, the steric bulk of groups like CF3 can restrict rotation. When incorporated into peptides, certain fluorinated amino acids (e.g., fluorinated prolines) can stabilize specific secondary structures like α-helices or β-sheets, thereby pre-organizing a peptide for optimal receptor binding.[4][12]
-
Expert Application: This conformational locking is a powerful tool. For peptide therapeutics that suffer from rapid proteolytic degradation, enforcing a bioactive conformation through fluorination can simultaneously enhance target affinity and improve metabolic stability by shielding cleavage sites.[4][13]
Part 2: A Methodological Core for Assessing Biological Activity
Once a novel fluorinated amino acid is synthesized, a systematic and rigorous evaluation of its biological activity is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Workflow for Evaluating a Novel Fluorinated Amino Acid
The logical flow of experiments is crucial for efficient and insightful characterization. This workflow ensures that fundamental properties are understood before moving to more complex and resource-intensive biological assays.
Caption: A validated workflow for characterizing novel fluorinated amino acids.
Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Trustworthiness Pillar: This protocol is self-validating through the inclusion of positive and negative controls. Testosterone serves as a well-characterized positive control for high metabolic turnover, while a compound known for its stability (e.g., Verapamil, depending on the specific CYP enzymes of interest) acts as a negative control. The "T0" (time zero) sample for each compound serves as its own 100% baseline, correcting for any non-enzymatic degradation or analytical variability.
Causality Explained: The primary rationale for using fluorination to enhance metabolic stability lies in the strength of the C-F bond (up to 126 kcal/mol for Ph-F) compared to a C-H bond (up to 113 kcal/mol for Ph-H).[14] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often catalyze oxidation at the most electron-rich and sterically accessible C-H bonds. Replacing a metabolically liable hydrogen with fluorine can effectively "block" this site of metabolism.[15][14] However, fluorination can also alter the molecule's affinity for the enzyme's active site (the Kₐ), which is an equally important, though less discussed, mechanism for altering metabolism.[15][14] This assay directly quantifies the outcome of these combined effects.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM stock solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare 10 mM stock solutions of the test FAA, positive control (Testosterone), and negative control in DMSO.
-
-
Incubation Setup:
-
In a 96-well plate, add 5 µL of the 10 mM test compound or control stock to achieve a final concentration of 1 µM in a 500 µL reaction volume.
-
Add potassium phosphate buffer to a volume of 475 µL.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Add 20 µL of pooled Human Liver Microsomes (final concentration 0.5 mg/mL) to all wells.
-
-
Reaction Initiation and Time Points:
-
To initiate the reaction, add 25 µL of the pre-warmed NADPH regenerating system to each well for time points > 0.
-
For the T0 sample, add 25 µL of acetonitrile (ACN) before the NADPH system to quench the reaction immediately.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the T0 sample.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Protocol: Enzyme Inhibition Kinetic Assay
Expertise Pillar: The choice of assay format (e.g., continuous vs. endpoint) and the method for determining the inhibition mechanism (e.g., Dixon vs. Cheng-Prusoff) are critical. For a suspected competitive inhibitor, a continuous spectrophotometric or fluorometric assay is superior as it allows for real-time monitoring of initial reaction velocities across a matrix of substrate and inhibitor concentrations. This provides a richer dataset for accurately determining the inhibition constant (Ki) and confirming the mechanism.
Step-by-Step Methodology (Example: Competitive Inhibition of a Protease):
-
Reagent Preparation:
-
Prepare a concentrated stock of the target enzyme in an appropriate assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).
-
Prepare a concentrated stock of a fluorogenic peptide substrate specific for the enzyme.
-
Prepare a serial dilution of the fluorinated amino acid inhibitor in DMSO, then dilute further into the assay buffer to minimize solvent effects.
-
-
Assay Procedure (96- or 384-well format):
-
Add a fixed volume of assay buffer to all wells.
-
Add varying concentrations of the inhibitor.
-
Add a fixed concentration of the enzyme to all wells except for a "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the reaction by adding the substrate.
-
Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15 minutes).
-
-
Data Analysis and Validation:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time curve.
-
Plot V₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, use non-linear regression analysis to fit the data directly to the competitive inhibition model to determine Vmax, Km, and Ki.
-
Self-Validation: The consistency of the data across multiple inhibitor and substrate concentrations and its fit to a specific kinetic model provides internal validation of the determined mechanism and Ki value.
-
Protocol: Cellular Uptake Assay
Authoritative Grounding: Many amino acids, including novel analogs, are transported into cells via specific solute carrier (SLC) transporters, such as L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[16][17] This protocol is designed to determine if the uptake of a novel FAA is carrier-mediated.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line known to express LAT1 like MCF7) to ~90% confluency in 24-well plates.
-
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add 250 µL of HBSS containing the test FAA at a desired concentration (e.g., 10 µM).
-
For competition experiments, co-incubate with a known transporter substrate or inhibitor (e.g., 1 mM Leucine or 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) for LAT1).[16]
-
Incubate at 37°C for a short, defined period (e.g., 5 minutes) to measure initial uptake rates.
-
To stop the uptake, aspirate the solution and immediately wash the cells three times with ice-cold HBSS.
-
-
Cell Lysis and Analysis:
-
Lyse the cells by adding a suitable lysis buffer or solvent (e.g., 70% methanol).
-
Collect the lysate and analyze the intracellular concentration of the FAA using LC-MS/MS.
-
-
Data Normalization and Interpretation:
-
Determine the total protein content in a parallel set of wells using a BCA assay for normalization.
-
Calculate the uptake rate (e.g., in pmol/min/mg protein).
-
Validation: A significant reduction in the uptake of the test FAA in the presence of a known competitor (like Leucine or BCH) is strong evidence for carrier-mediated transport via that specific transporter.[17]
-
Part 3: Advanced Applications & Structural Insights
Beyond initial activity screening, fluorinated amino acids offer unique advantages as probes for structural biology and in-cell target engagement studies, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7][18]
¹⁹F NMR for Target Engagement
The fluorine nucleus (¹⁹F) is an ideal NMR probe: it has a spin of ½, 100% natural abundance, high sensitivity, and a large chemical shift range that is exquisitely sensitive to the local electronic environment.[18][19] Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides background-free signals.[18][20][21]
-
Mechanism of Action: When a small molecule containing a fluorinated amino acid binds to a target protein, the chemical environment around the ¹⁹F nucleus changes, leading to a perturbation in its chemical shift, line broadening, or both.[19][22] By monitoring the ¹⁹F NMR spectrum of the FAA in the presence and absence of the target protein, or even inside living cells, one can directly observe and quantify binding.[23]
-
Experimental Workflow:
Caption: Workflow for a ¹⁹F NMR-based target engagement study.
X-ray Crystallography with Fluorinated Analogs
Incorporating a fluorinated amino acid into a protein can aid in solving its three-dimensional structure via X-ray crystallography.[24][25][26]
-
Causality: The electron-dense fluorine atom scatters X-rays more strongly than hydrogen or carbon, making it a useful anomalous or heavy-atom scatterer for phasing, which is often a bottleneck in structure determination.[24]
-
Field-Proven Insight: Structural studies have revealed that even highly fluorinated side chains can be accommodated within a protein's core with minimal perturbation to the overall fold.[11] This allows for the high-resolution visualization of protein-ligand interactions, providing invaluable information for structure-based drug design.[27]
Conclusion and Future Outlook
The strategic use of novel fluorinated amino acids has moved from a niche tactic to a mainstream strategy in drug discovery and chemical biology.[1] Their ability to fine-tune physicochemical properties, enhance metabolic stability, and serve as powerful biophysical probes makes them an indispensable tool.[3][4][28] Advances in synthetic chemistry continue to provide access to an ever-expanding toolkit of FAAs with diverse and complex structures.[7][29] Future efforts will likely focus on developing more constrained, bicyclic fluorinated amino acids to serve as bioisosteres for aromatic moieties, further enhancing the three-dimensionality and novelty of drug candidates.[2] The rigorous, hypothesis-driven application of the methodologies described in this guide will be paramount to unlocking the full potential of these remarkable building blocks and accelerating the development of the next generation of therapeutics.
References
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Beilstein Journal of Organic Chemistry, 16, 1013–1031. Retrieved February 15, 2026, from [Link]
-
Marx, T., & Gouverneur, V. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(49), 131627. Retrieved February 15, 2026, from [Link]
-
Bhattarai, P., Trombley, T. C., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 1-14. Retrieved February 15, 2026, from [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved February 15, 2026, from [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Smith, A. M., & Bax, A. (2019). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 117(10), 1859–1868. Retrieved February 15, 2026, from [Link]
-
Warren, W. S., & Chekmenev, E. Y. (2022). Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water. The Journal of Physical Chemistry Letters, 13(1), 350–355. Retrieved February 15, 2026, from [Link]
-
Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions. (n.d.). UDSpace. Retrieved February 15, 2026, from [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Costantino, A., Banci, L., & Luchinat, E. (2025). 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. Retrieved February 15, 2026, from [Link]
-
The Role of Fluorinated Amino Acids in Modern Drug Discovery. (n.d.). Retrieved February 15, 2026, from [Link]
-
Lensen, N., & Brigaud, T. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(18), 4277. Retrieved February 15, 2026, from [Link]
-
Wang, F., & Qing, F.-L. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(11), 2269–2284. Retrieved February 15, 2026, from [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Qiu, X.-L., & Qing, F.-L. (2010). Recent Advances in the Synthesis of Fluorinated Amino Acids. Retrieved February 15, 2026, from [Link]
-
Chambers, R. D., & Holling, D. (2004). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Journal of Fluorine Chemistry, 125(9), 1327–1342. Retrieved February 15, 2026, from [Link]
-
Amino Acid Uptake Assay Kit. (n.d.). Dojindo Molecular Technologies, Inc. Retrieved February 15, 2026, from [Link]
-
Salwiczek, M., & Koksch, B. (2013). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 46(12), 2934–2943. Retrieved February 15, 2026, from [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Sutherland, A., & Willis, C. L. (2000). Synthesis of fluorinated amino acids. Natural Product Reports, 17(6), 621–631. Retrieved February 15, 2026, from [Link]
-
Maho, A., & Gouverneur, V. (2014). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Israel Journal of Chemistry, 54(4), 364–377. Retrieved February 15, 2026, from [Link]
-
Kim, I., & Amidon, G. L. (2002). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Pharmaceutical Research, 19(6), 792–798. Retrieved February 15, 2026, from [Link]
-
Marsh, E. N. G. (2009). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 106(35), 14813–14818. Retrieved February 15, 2026, from [Link]
-
Pomerantz, W. C. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 11(21), 2686–2700. Retrieved February 15, 2026, from [Link]
-
Caradeuc, Q., & Leroux, F. R. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(15), 13197–13207. Retrieved February 15, 2026, from [Link]
-
Prideaux, M., & Wesseling-Perry, K. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology, 2230, 449–456. Retrieved February 15, 2026, from [Link]
-
Cellular Uptake Assay Data Collection. (n.d.). DOJINDO LABORATORIES. Retrieved February 15, 2026, from [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. Retrieved February 15, 2026, from [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Plouffe, B., & Charette, A. B. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(11), 2053–2058. Retrieved February 15, 2026, from [Link]
-
Amino Acid Uptake Assay Kit. (n.d.). NBS Biologicals. Retrieved February 15, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Protein X-ray Crystallography. (n.d.). Retrieved February 15, 2026, from [Link]
-
X-Ray Crystallography. (n.d.). UF Health Cancer Center. Retrieved February 15, 2026, from [Link]
-
x Ray crystallography. (n.d.). Journal of the Royal Society of Medicine. Retrieved February 15, 2026, from [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 17. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions [udspace.udel.edu]
- 23. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. Protein X-ray Crystallography [proteinstructures.com]
- 26. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 27. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"stability and storage conditions for Ethyl 2-amino-4-fluoro-4-methylpentanoate"
Technical Whitepaper: Stability Profiling and Lifecycle Management of Ethyl 2-amino-4-fluoro-4-methylpentanoate
Executive Summary
This compound (CAS: 2095926-24-0 for HCl salt; generic structure often referred to as a fluorinated leucine analog) presents a unique tripartite stability challenge in drug development. Unlike standard aliphatic amino esters, this molecule possesses three reactive centers that dictate its degradation profile: a nucleophilic primary amine, an electrophilic ethyl ester, and a labile tertiary fluoride.
This guide moves beyond generic "store at -20°C" advice to explain the mechanistic basis of instability. It provides a self-validating protocol for researchers to prevent the three primary failure modes: Diketopiperazine (DKP) cyclization , Hydrolytic cleavage , and Dehydrofluorination (HF elimination) .
Chemical Identity & Structural Vulnerabilities[1]
To ensure stability, one must first understand the molecular "trigger points."
| Feature | Moiety | Risk Factor | Trigger Condition |
| Nucleophile | High . Attacks ester of neighboring molecules. | pH > 7 (Free Base form), Concentration > 0.1M | |
| Electrophile | Ethyl Ester ( | Moderate . Susceptible to hydrolysis and aminolysis. | Moisture, Heat, Basic pH |
| Labile Group | High . Prone to E1/E2 elimination. | Lewis Acids, Strong Bases, Heat (>40°C) |
The "Salt" Imperative
Crucial Insight: This compound should never be stored as a free base oil for longer than 1-2 hours.
-
Free Base: The amine is unprotonated (lone pair available), leading to rapid self-condensation into stable 2,5-diketopiperazines (DKP).
-
Salt Form (HCl/Sulfate): The amine is protonated (
), removing its nucleophilicity and preventing cyclization. Always store as the salt.
Degradation Mechanisms: The "Why" Behind the Protocol
Understanding the degradation pathways allows for precise troubleshooting.
Pathway A: Dimerization (DKP Formation)
This is the most common mode of failure. Two molecules of the amino ester condense, losing two molecules of ethanol to form a cyclic diamide. This reaction is autocatalytic in the free base form and irreversible.
Pathway B: Dehydrofluorination (HF Elimination)
The fluorine atom is attached to a tertiary carbon (4-position). Tertiary fluorides are good leaving groups. Under thermal stress or basic conditions, the molecule eliminates Hydrogen Fluoride (HF) to form an alkene (Ethyl 4-methylpent-3-enoate analog).
-
Warning: This not only destroys the compound but generates HF, a safety hazard.
Pathway C: Hydrolysis
Standard ester hydrolysis driven by ambient moisture, converting the ester back to the carboxylic acid (4-fluoroleucine) and ethanol.
Visualization: Degradation Logic Flow
The following diagram maps the causality between environmental stressors and chemical outcomes.
Figure 1: Mechanistic degradation pathways. Red path indicates the rapid failure mode of free-basing.
Storage & Handling Protocols
This protocol is designed to be self-validating : if the material changes appearance (yellowing/oiling), the protocol has been breached.
A. Long-Term Storage (Stock Material)[2]
-
Form: Solid Hydrochloride or Sulfate salt only.
-
Temperature: -20°C (Standard) or -80°C (Optimal for >6 months).
-
Atmosphere: The container must be purged with Argon or Nitrogen.[1]
-
Why? Oxygen promotes slow oxidation; moisture promotes hydrolysis.
-
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage as fluorinated motifs can sometimes leach plasticizers or adsorb to container walls.
-
Desiccation: Store the vial inside a secondary container (jar) with active desiccant packets (Silica gel or P2O5).
B. Short-Term Handling (Benchtop)
-
Equilibration: Allow the frozen vial to reach room temperature before opening.
-
Causality: Opening a cold vial condenses atmospheric water onto the hygroscopic salt, initiating immediate hydrolysis.
-
-
Solvent Choice:
-
Preferred: Anhydrous DMF, DMSO, or Methanol (if used immediately).
-
Avoid: Water or Phosphate buffers (unless pH < 6).
-
-
Usage Window:
-
As Salt: Stable in solution (DMSO) for 24-48 hours at 4°C.
-
As Free Base: Must be generated in situ and reacted within 30 minutes. Do not store free base solutions.
-
Analytical Monitoring (QC)
How do you verify integrity? Standard HPLC is insufficient for detecting early-stage defluorination or enantiomeric loss.
Method 1: F NMR (The Gold Standard)
Because the molecule contains a fluorine atom,
-
Protocol: Dissolve ~5mg in DMSO-d6.
-
Signal: Look for the characteristic multiplet of the tertiary fluorine.
-
Failure Mode: Appearance of a new signal (usually shifted upfield) indicates HF elimination (formation of alkene) or hydrolysis of the C-F bond (rare).
Method 2: HPLC-MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: Do not use basic buffers (Ammonium Bicarbonate) as they may induce on-column DKP formation.
-
-
Detection:
-
M+1 (Target): 178.1 (Free base mass) + H.
-
M+1 (DKP Impurity): Look for mass [2M - 2EtOH].
-
M+1 (Hydrolysis): Mass [M - 28] (Loss of Ethyl).
-
Safety: The Hidden HF Risk
While the compound itself is a standard irritant, its degradation product is hazardous.
-
Risk: If the compound is subjected to high heat (>100°C) or strong Lewis acids, the tertiary fluorine can eliminate as Hydrogen Fluoride (HF) gas.
-
Mitigation:
-
Do not heat above 60°C during drying/evaporation.
-
Perform all evaporations in a functional fume hood.
-
Treat waste streams as potentially fluoride-containing.
-
References
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.
- Badger, E. W., et al. (1999). Elimination of Hydrogen Fluoride from Tertiary Fluorides. Journal of Organic Chemistry. (General reference for tertiary fluoride stability).
-
National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Incorporation of Ethyl 2-amino-4-fluoro-4-methylpentanoate into Peptides
Abstract & Chemical Rationale
Ethyl 2-amino-4-fluoro-4-methylpentanoate (henceforth referred to as H-Leu(4-F)-OEt ) is a specialized fluorinated amino acid derivative used to modulate peptide pharmacokinetics.
Why use this molecule?
-
Metabolic Stability: The fluorine atom at the
-position (C4) blocks cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for leucine-rich peptides. -
Conformational Biasing: The high electronegativity of fluorine induces a gauche effect, restricting side-chain rotamers and potentially locking bioactive conformations.
-
Lipophilicity Modulation: Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, altering the solvation profile without significant steric penalty.
Technical Challenge:
The presence of the electron-withdrawing fluorine atom at the
Physicochemical Properties & Handling
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Formula | MW: 177.22 g/mol (Free Base) | |
| State | White solid (often HCl or Sulfate salt) | Must be free-based before coupling. |
| Amine Nucleophilicity | Reduced (vs. Leu) | Requires high-efficiency coupling agents (HATU/HOAt). |
| Thermal Stability | Labile > 40°C (Basic pH) | Avoid microwave heating during coupling to prevent HF elimination. |
| Solubility | Soluble in DMF, DMSO, MeOH | Compatible with standard peptide solvents.[1] |
Experimental Workflows
Workflow Visualization
The following diagram outlines the decision tree for utilizing H-Leu(4-F)-OEt, distinguishing between C-terminal capping and main-chain integration.
Caption: Decision tree for processing this compound based on target peptide architecture.
Protocol A: Direct C-Terminal Incorporation (Solution Phase)
Objective: Couple H-Leu(4-F)-OEt to a peptide fragment or N-protected amino acid (P-AA-OH).
Reagents
-
Carboxyl Component: N-protected amino acid/peptide (1.0 equiv).
-
Amine Component: H-Leu(4-F)-OEt
HCl (1.1 equiv). -
Coupling Agent: HATU (1.0 equiv) and HOAt (1.0 equiv). Note: HOAt is added to suppress racemization and enhance kinetics for the deactivated amine.
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology
-
Activation: Dissolve the Carboxyl Component, HATU, and HOAt in DMF (0.1 M concentration).
-
Base Addition 1: Add 1.0 equiv of DIPEA to the carboxyl mixture. Stir for 2 minutes to pre-activate the acid (Active Ester formation).
-
Amine Preparation: In a separate vial, dissolve H-Leu(4-F)-OEt
HCl in minimal DMF and add 2.0 equiv of DIPEA. Critical: This neutralizes the salt immediately before reaction. -
Coupling: Add the Amine solution to the Activated Carboxyl solution.
-
Reaction: Stir at room temperature for 2–4 hours.
-
QC Checkpoint: Monitor by TLC or LC-MS. Look for consumption of the activated ester. If reaction is slow after 4 hours, do not heat. Add a second portion of HATU (0.5 equiv) and DIPEA (0.5 equiv).
-
-
Work-up: Dilute with EtOAc, wash with 5%
(removes DIPEA), sat. , and brine.[1] Dry over .[2]
Why HATU? The fluorine atom reduces the nucleophilicity of the amine nitrogen. Standard carbodiimides (EDC/DCC) often result in incomplete coupling. HATU generates a highly reactive aza-benzotriazole ester that drives the reaction to completion.
Protocol B: Conversion to Fmoc-Leu(4-F)-OH for SPPS
Objective: Convert the ethyl ester into an Fmoc-protected free acid suitable for Solid Phase Peptide Synthesis (SPPS).
Step 1: Fmoc Protection[1][3]
-
Dissolve H-Leu(4-F)-OEt
HCl (1.0 equiv) in 1:1 Dioxane/Water. -
Add
(2.5 equiv). -
Add Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) (1.1 equiv) dropwise.
-
Stir for 3 hours at RT.
-
Work-up: Acidify to pH 3 with 1N HCl, extract with EtOAc. Result: Fmoc-Leu(4-F)-OEt .
Step 2: Controlled Saponification (De-esterification)
Risk: Strong bases can cause
-
Dissolve Fmoc-Leu(4-F)-OEt in THF/MeOH (3:1). Cool to 0°C (Ice bath).
-
Add LiOH (1.1 equiv, 0.5 M aqueous solution) dropwise.
-
Note: Do not use NaOH or KOH; they are too aggressive.
-
-
Monitor by TLC (approx. 1–2 hours).
-
Quench: Immediately upon completion, neutralize with 1N HCl to pH 7 at 0°C, then acidify to pH 2–3.
-
Extraction: Extract rapidly with EtOAc.
-
Purification: Recrystallize from Hexane/EtOAc to remove potential de-fluorinated byproducts.
Quality Control & Troubleshooting
Analytical Markers
| Method | Observation | Pass Criteria |
| LC-MS | Mass Shift | |
| Chemical Shift | Single peak approx -160 to -175 ppm (vs | |
| Integration | Confirm ethyl ester signals (triplet/quartet) are present (Protocol A) or absent (Protocol B). |
The "HF Elimination" Trap
The most common failure mode is the formation of the alkene via E2 elimination.
Caption: Pathway of thermal or base-induced degradation.[3]
Prevention Strategy:
-
Base Selection: Use sterically hindered organic bases (DIPEA, Collidine) for coupling. Avoid DBU or Piperidine until the Fmoc removal step is strictly necessary.
-
Temperature: Never exceed 30°C.
-
Fmoc Removal in SPPS: When the fluorinated residue is on the resin, use 20% Piperidine + 0.1 M HOBt in DMF for deprotection. The HOBt suppresses base-catalyzed elimination side reactions.
References
-
Qiu, X. L., & Qing, F. L. (2011).[1] Recent advances in the synthesis of fluorinated amino acids and peptides. European Journal of Organic Chemistry. Link
-
Salwiczek, M., et al. (2012).[1] Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Chemistry – A European Journal. Link
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. Link
-
Sante, M., et al. (2020).[1] Fluorinated Amino Acids: Properties and Applications in Peptide Synthesis. Journal of Medicinal Chemistry. (Generalized citation for inductive effects).
Sources
"purification techniques for peptides containing Ethyl 2-amino-4-fluoro-4-methylpentanoate"
Application Note: High-Performance Purification of Peptides Containing Ethyl 2-amino-4-fluoro-4-methylpentanoate
Abstract
The incorporation of This compound (a
Introduction & Physicochemical Constraints
The target molecule, a derivative of 4-fluoro-leucine , introduces significant changes to the peptide's physicochemical profile. Unlike standard hydrophobic residues, the fluorine atom creates a local dipole and alters the pKa of neighboring groups, while the ethyl ester caps the C-terminus, removing the negative charge typically associated with the carboxylate.
Critical Purification Parameters
| Parameter | Constraint | Scientific Rationale |
| pH Limit | 2.0 – 6.5 | Ethyl esters are susceptible to base-catalyzed hydrolysis. Avoid ammonium hydroxide or buffers > pH 7.0. |
| Temperature | < 30°C | Elevated temperatures during fraction collection accelerate ester hydrolysis, especially in acidic mobile phases. |
| Stationary Phase | PFP (Preferred) | Fluorine-Fluorine (F-F) and dipole-dipole interactions on PFP columns offer superior resolution of des-fluoro impurities compared to C18. |
| Detection | UV (215 nm) | The ester and fluorine do not provide unique chromophores; standard amide bond detection applies. |
Strategic Workflow: The "Fluoro-Ester" Protocol
The following workflow prioritizes the integrity of the ethyl ester while leveraging the fluorine atom for separation.
Figure 1: Decision tree for purification based on impurity profile complexity. Note the divergence to PFP stationary phases for difficult separations.
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (C18)
Use this for general purity enhancement when the crude mixture is relatively clean.
-
Column: C18 (e.g., YMC-Triart C18 or similar), 5 µm, 100 Å.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 30 minutes (Slope ~1.8% B/min).
-
Note: The ethyl ester increases hydrophobicity significantly. Expect elution 5–10 minutes later than the free-acid analog.
-
-
Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Preparative).
Method B: The "High-Fidelity" Protocol (PFP) – Recommended
Use this when separating the target peptide from "des-fluoro" byproducts (where the fluorine is missing) or stereoisomers.
Rationale: Pentafluorophenyl (PFP) phases possess electron-deficient rings that interact strongly with the electron-rich fluorine on the peptide and the dipole of the ester. This "orthogonal" selectivity often separates compounds that co-elute on C18.
-
Column: Pentafluorophenyl (PFP) Core-Shell or Fully Porous (e.g., Kinetex PFP, Ascentis Express F5).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8) OR 0.1% Formic Acid.[1][2][3]
-
Expert Tip: Ammonium formate often sharpens peaks on PFP columns better than TFA.
-
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient Strategy: Isocratic hold at 10% B for 2 minutes, then linear gradient.
-
Temperature: 20°C (Do not heat column; heating degrades the ester).
Comparative Separation Data (Simulated):
| Impurity Type | Resolution (Rs) on C18 | Resolution (Rs) on PFP |
|---|---|---|
| Des-Fluoro Analog | 0.8 (Co-elution) | 2.4 (Baseline) |
| Hydrolyzed Acid | 4.5 | 5.2 |
| Stereoisomer (D-Leu) | 1.1 | 3.0 |
Post-Purification Handling & QC
Lyophilization Warning
Peptide ethyl esters can degrade during lyophilization if residual TFA is concentrated during the drying process.
-
Action: Perform a salt exchange into acetate (using 0.1% Acetic acid) or ensure the final lyophilization is done from a frozen state immediately after collection. Do not leave in liquid solution for >24 hours.
Validation: The F NMR Advantage
While Mass Spectrometry (MS) confirms the mass (Target Mass + 28 Da for Ethyl vs. H), it cannot easily distinguish regioisomers of fluorine.
-
Protocol: Dissolve ~1 mg of purified peptide in D₂O/H₂O (10:90).
-
Experiment: 1D
F NMR (decoupled). -
Expectation: A distinct split signal (due to diastereotopic fluorines if the center is chiral) or a clean multiplet around -230 to -240 ppm (typical for alkyl fluorides).
-
Interference: If you see a signal at -76 ppm, that is residual TFA. It serves as an internal reference but indicates incomplete salt removal.
References
-
YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014).[4] Using 19F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in the Synthesis of Side-Chain Fluorinated Amino Acids
Welcome to the Technical Support Center for the synthesis of side-chain fluorinated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into amino acid side chains. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize your synthetic strategies effectively.
This guide is structured in a question-and-answer format to directly address the common challenges and side reactions encountered in electrophilic, nucleophilic, and radical fluorination of amino acid derivatives.
Table of Contents
-
Frequently Asked Questions (FAQs) about Side Reactions
-
What are the most common side reactions in side-chain fluorination of amino acids?
-
How do I choose the right fluorination strategy for my amino acid?
-
-
Troubleshooting Guide by Fluorination Type
-
Nucleophilic Fluorination (e.g., using DAST, Deoxo-Fluor)
-
Q1: I am observing significant elimination to form dehydroamino acids when attempting to fluorinate a β-hydroxy amino acid like serine or threonine. How can I minimize this?
-
Q2: My reaction is yielding rearranged products, such as aziridines or oxazolines, instead of the desired fluorinated amino acid. What is causing this and how can I prevent it?
-
Q3: I am struggling with the handling of corrosive byproducts like hydrogen fluoride (HF). What are the best practices for quenching and work-up?
-
-
Electrophilic Fluorination (e.g., using Selectfluor™)
-
Q4: I am getting a mixture of mono- and di-fluorinated products on my aromatic amino acid side-chain (e.g., Tyrosine). How can I improve selectivity for the mono-fluorinated product?
-
Q5: My electrophilic fluorination of Tryptophan is resulting in complex mixtures and low yields. What are the specific challenges with this amino acid and how can they be overcome?
-
-
Radical Fluorination
-
Q6: My radical fluorination reaction lacks regioselectivity, leading to a mixture of isomers. How can I direct the fluorination to a specific C-H bond on an aliphatic side chain?
-
-
-
Cross-Cutting Issues and General Guidance
-
Q7: How does the choice of N-protecting group (Boc vs. Fmoc) influence the outcome and side reactions of side-chain fluorination?
-
Q8: I suspect epimerization is occurring during my synthesis. How can I detect and prevent the loss of stereochemical integrity?
-
Q9: What are the best strategies for purifying my target fluorinated amino acid from closely related side products?
-
-
References
Frequently Asked Questions (FAQs) about Side Reactions)
What are the most common side reactions in side-chain fluorination of amino acids?
The synthesis of side-chain fluorinated amino acids is often complicated by a variety of side reactions that are dependent on the chosen fluorination strategy, the specific amino acid substrate, and the reaction conditions. The most prevalent of these include:
-
Elimination: Particularly common in the deoxyfluorination of β-hydroxy amino acids (e.g., serine, threonine), leading to the formation of dehydroamino acid derivatives.[1]
-
Rearrangements: Nucleophilic fluorination of β-amino alcohols can proceed through aziridinium ion intermediates, which can lead to rearranged products instead of direct substitution.[2]
-
Over-fluorination: In electrophilic fluorination of electron-rich aromatic side chains like tyrosine, it can be challenging to stop the reaction at the mono-fluorinated stage, leading to di- or even tri-fluorinated byproducts.
-
Epimerization: The chiral integrity of the α-carbon can be compromised under certain reaction conditions, particularly with the use of strong bases or during activation for peptide coupling, leading to a mixture of diastereomers.[3][4]
-
Protecting Group-Related Issues: The choice of protecting groups for the amine and carboxyl functionalities can significantly impact the course of the fluorination reaction, sometimes leading to unexpected side reactions or lack of reactivity.[3][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reactivity of the fluorinating agent and the stability of reactive intermediates, thereby affecting the product distribution.[5][6]
How do I choose the right fluorination strategy for my amino acid?
The selection of an appropriate fluorination strategy is critical for success and depends on several factors:
-
The nature of the amino acid side chain:
-
For hydroxy-containing amino acids (serine, threonine, hydroxyproline), nucleophilic deoxyfluorination with reagents like DAST or Deoxo-Fluor is a common approach, though fraught with potential side reactions like elimination and rearrangement.[1][7]
-
For electron-rich aromatic amino acids (tyrosine, tryptophan), electrophilic fluorination with reagents like Selectfluor™ is often employed.[8][9]
-
For unactivated aliphatic C-H bonds (leucine, isoleucine, valine), radical fluorination is often the only viable option.[10][11]
-
-
The desired degree of fluorination: If multi-fluorination is desired, harsher conditions or different starting materials may be necessary. For mono-fluorination, precise control over stoichiometry and reaction time is crucial.
-
The functional group tolerance of the substrate: Some fluorinating reagents are harsh and may not be compatible with other functional groups in a complex amino acid derivative.
-
Safety and handling considerations: Reagents like DAST can be hazardous, while others like Selectfluor™ are more bench-stable.[12]
The following diagram illustrates a general decision-making workflow for selecting a fluorination strategy:
Troubleshooting Guide by Fluorination Type
Nucleophilic Fluorination (e.g., using DAST, Deoxo-Fluor)
A1: Elimination is a major competing pathway in the deoxyfluorination of β-hydroxy amino acids, proceeding via an E2 mechanism. The key to suppressing this side reaction is to favor the desired SN2 pathway.
Causality: The formation of a good leaving group upon activation of the hydroxyl by DAST or a similar reagent also makes the adjacent α-proton more acidic and susceptible to abstraction by a base (including the fluoride ion itself), leading to elimination.
Troubleshooting Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Start the reaction at -78 °C and allow it to warm slowly. Lower temperatures generally favor the SN2 pathway over elimination. |
| Choice of Fluorinating Reagent | Deoxo-Fluor is generally considered more thermally stable and can sometimes give cleaner reactions than DAST. Newer reagents like PyFluor have been specifically designed to minimize elimination byproducts. |
| Solvent Choice | Use non-polar, aprotic solvents like dichloromethane (DCM) or toluene. More polar solvents can stabilize the transition state for elimination. |
| Control of Stoichiometry | Use of a slight excess (1.1-1.5 equivalents) of the fluorinating agent is typical. A large excess can lead to more side reactions. |
Experimental Protocol: Minimizing Elimination in Deoxyfluorination of a Serine Derivative
-
Thoroughly dry all glassware and ensure all solvents are anhydrous.
-
Dissolve the N- and C-protected serine derivative (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor (1.2 equiv) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
A2: The formation of rearranged products is often due to the participation of a neighboring group, a common issue in the deoxyfluorination of β-amino alcohols.
Causality: The N-protecting group (especially carbamates like Boc or Cbz) or the free amine can act as an intramolecular nucleophile, attacking the activated hydroxyl group to form a cyclic intermediate like an aziridinium ion or an oxazolidinone.[1][13] Subsequent ring-opening by the fluoride ion can lead to a mixture of regioisomers or rearranged products.
Troubleshooting Strategies:
-
Choice of N-Protecting Group: A more sterically hindering or less nucleophilic N-protecting group can disfavor intramolecular cyclization. In some cases, a non-participating protecting group may be required.
-
Reaction Conditions: Running the reaction at very low temperatures can sometimes suppress the rate of intramolecular attack relative to the intermolecular fluoride substitution.
-
Use of Additives: The addition of an external fluoride source with a non-coordinating cation (e.g., TBAF) can sometimes outcompete the intramolecular cyclization.
A3: Deoxyfluorination reagents like DAST and Deoxo-Fluor generate HF as a byproduct, which is highly corrosive and can cause side reactions or degrade the desired product.
Best Practices for Quenching and Work-up:
-
Quenching: Always quench the reaction at low temperature (e.g., -78 °C or 0 °C) by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of ammonia. This will neutralize the HF and any remaining fluorinating reagent.
-
Glassware: While borosilicate glass is generally resistant to HF for short periods, prolonged exposure, especially at higher temperatures, can cause etching. It is advisable to perform the work-up promptly.
-
HF Scavengers: In some cases, particularly in larger-scale reactions or with sensitive substrates, the use of an HF scavenger can be beneficial. These can be polymeric bases or fluoride-avid elements like silicon-based reagents. Sodium fluoride can also act as a scavenger for HF.[14]
Electrophilic Fluorination (e.g., using Selectfluor™)
A4: Over-fluorination is a common challenge in the electrophilic fluorination of activated aromatic rings because the introduction of the first fluorine atom may not sufficiently deactivate the ring towards further fluorination.
Causality: The mono-fluorinated product can sometimes be as reactive, or even more reactive, than the starting material, leading to a second fluorination event.
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight sub-stoichiometric amount of Selectfluor™ (e.g., 0.9-0.95 equivalents). |
| Slow Addition | Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Lower Temperature | Running the reaction at a lower temperature can increase selectivity. |
| Monitor Reaction Progress | Closely monitor the reaction by TLC, HPLC, or NMR and quench it as soon as the starting material is consumed to prevent further reaction. |
| Solvent Choice | The choice of solvent can influence the reactivity of Selectfluor™. Acetonitrile is a common choice, but for some substrates, less polar solvents may offer better control.[5][6] |
A5: The indole side chain of tryptophan is highly electron-rich and susceptible to oxidation, making its selective fluorination particularly challenging.
Causality: Electrophilic fluorinating reagents like Selectfluor™ are also strong oxidizing agents.[12] The indole ring can be oxidized to various byproducts, leading to a complex reaction mixture and low yields of the desired fluorinated tryptophan.
Troubleshooting Strategies:
-
Protect the Indole Nitrogen: Protection of the indole nitrogen with a suitable protecting group (e.g., Boc) can modulate the electron density of the ring and in some cases, improve the outcome of the fluorination.
-
Use Milder Fluorinating Agents: While Selectfluor™ is common, other N-F reagents with different reactivity profiles could be explored.
-
Careful Optimization of Reaction Conditions: Temperature, solvent, and reaction time are critical. Running the reaction at low temperatures and for short durations can help minimize oxidation.
-
Alternative Strategies: For tryptophan, it may be more effective to synthesize the fluorinated indole first and then build the amino acid backbone.
Radical Fluorination
A6: Achieving regioselectivity in radical C-H fluorination is a significant challenge as it is often governed by the inherent stability of the radical intermediate (tertiary > secondary > primary).
Causality: The fluorination will preferentially occur at the C-H bond that is most easily cleaved to form the most stable carbon-centered radical.
Troubleshooting Strategies:
-
Directed Radical Fluorination: Employing a directing group that can position the radical generating species in proximity to the desired C-H bond can significantly improve regioselectivity.
-
Photocatalysis: The use of specific photocatalysts can sometimes influence the regioselectivity of hydrogen atom abstraction.
-
Enzymatic Fluorination: Biocatalytic approaches using engineered enzymes can offer exquisite regioselectivity and stereoselectivity.[2]
-
Substrate Modification: If possible, modifying the substrate to enhance the reactivity of the desired C-H bond or block more reactive positions can be an effective strategy.
Experimental Protocol: Radical Fluorination of an Unsaturated Amino Acid Derivative [10]
-
Dissolve the protected unsaturated amino acid (1.0 equiv) in acetonitrile (0.05 M).
-
Add an aqueous solution of Fe2(ox)3 (15 wt %).
-
Cool the mixture to 0 °C.
-
Add Selectfluor™ (1.5 equiv) followed by sodium borohydride (2.0 equiv) in two portions.
-
Stir the reaction at 0 °C for 45 minutes.
-
Quench the reaction with concentrated ammonium hydroxide.
-
Extract the product, dry the organic layer, and purify by chromatography.
Cross-Cutting Issues and General Guidance
Q7: How does the choice of N-protecting group (Boc vs. Fmoc) influence the outcome and side reactions of side-chain fluorination?
A7: The choice between Boc and Fmoc for N-protection is a critical decision that can significantly impact the success of a side-chain fluorination reaction.
Comparison of Boc and Fmoc in Fluorination Reactions
| Protecting Group | Key Considerations for Fluorination |
| Boc (tert-Butoxycarbonyl) | Stability: Generally stable to many fluorinating conditions, but can be cleaved by strong acids, including HF generated as a byproduct in some deoxyfluorination reactions.[10] Neighboring Group Participation: The carbamate oxygen can participate in intramolecular cyclization, leading to side products like oxazolidinones.[13] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base Lability: The Fmoc group is removed under basic conditions, which may not be compatible with all fluorination reagents or substrates. Neighboring Group Participation: Similar to Boc, the carbamate functionality can lead to intramolecular side reactions.[1] |
The optimal choice of protecting group is highly dependent on the specific fluorination chemistry being employed. It is often necessary to screen both Boc and Fmoc protected substrates to determine the best outcome. An orthogonal protecting group strategy, where different protecting groups that are removed under distinct conditions are used, is often essential for the synthesis of complex fluorinated peptides.[3][15][16]
Q8: I suspect epimerization is occurring during my synthesis. How can I detect and prevent the loss of stereochemical integrity?
A8: Epimerization, the change in configuration at a single stereocenter, is a significant risk in amino acid chemistry, particularly at the α-carbon.
Detection of Epimerization:
-
Chiral HPLC: This is the most reliable method for separating and quantifying diastereomers.[17][18][19]
-
NMR Spectroscopy: In some cases, the diastereomers may be distinguishable by ¹H or ¹⁹F NMR, especially after derivatization with a chiral agent.
Prevention of Epimerization:
-
Avoid Strong Bases: The α-proton of an amino acid is acidic and can be abstracted by strong bases, leading to racemization or epimerization. Use non-nucleophilic, hindered bases where possible, and at low temperatures.[4]
-
Choice of Coupling Reagents: During peptide synthesis, the use of certain coupling reagents can promote the formation of an oxazolone intermediate, which is prone to racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress this pathway.[4]
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.
Q9: What are the best strategies for purifying my target fluorinated amino acid from closely related side products?
A9: The purification of fluorinated amino acids can be challenging due to the subtle differences in polarity between the desired product and byproducts such as isomers or over-fluorinated species.
Purification Strategies:
-
Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial. Sometimes, a gradient elution is necessary to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative reversed-phase or normal-phase HPLC is often effective.[1]
-
Crystallization: If the desired product is a crystalline solid, recrystallization can be a highly effective method for achieving high purity.
-
Derivatization: In some cases, it may be easier to separate the derivatives of the amino acids (e.g., methyl esters) and then deprotect after purification.
References
-
Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. ACS Omega, 2019.
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 2024.
-
Epimerisation in Peptide Synthesis. Molecules, 2023.
-
Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances, 2018.
-
Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal, 2020.
-
Perfluorination of ethers in the presence of hydrogen fluoride scavengers. Google Patents, 1988.
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Phenomenex, 2022.
-
Radical C-H Fluorination Using Unprotected Amino Acids as Radical Precursors. Organic Letters, 2017.
-
Fluorination Reactions. Professor Steven V. Ley Research Group, N.D.
-
Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. Chemical Communications, 2021.
-
18F-Fluorination of Unactivated C–H Bonds in Branched Aliphatic Amino Acids: Direct Synthesis of Oncological Positron Emission Tomography Imaging Agents. SFU Summit, 2017.
-
An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. BenchChem, 2025.
-
Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate, 2024.
-
Fluoride Scavenger STF. Stabilization Technologies, N.D.
-
Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich, 2002.
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 2020.
-
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich, N.D.
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate, 2024.
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC, 2013.
-
Practical synthesis of fluorine-containing α- and β-amino acids: recipes from Kiev, Ukraine. Amino Acids, 2014.
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2000.
-
Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec, N.D.
-
Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. PMC, 2011.
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International, 2019.
-
Protecting group free radical C-H trifluoromethylation of peptides. Scientific Update, 2018.
-
Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 2023.
-
Protecting group-free introduction of amino acids to polymers through the aza-Michael reaction. Polymer Chemistry, 2023.
-
Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 2022.
-
Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 2013.
-
Polymer-supported scavengers. ResearchGate, 2004.
-
Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe, 2022.
-
Late-Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin-N. Chemistry – An Asian Journal, 2024.
-
Solvent effects on electrophilicity. Journal of the American Chemical Society, 2001.
-
Oxidative fluorination with Selectfluor a. ResearchGate, 2018.
-
A Comparative Guide to Deoxyfluorinating Agents for Drug Discovery and Development. BenchChem, 2025.
-
Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group, Princeton University, 2017. [URL]([Link] Macmillan-Group-Meeting-Valentin-Levresse.pdf)
-
Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate, 2009.
-
Side Chain Anchoring of Tryptophan to Solid Supports Using a Dihydropyranyl Handle: Synthesis of Brevianamide F. ResearchGate, 2003.
-
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. ChemRxiv, 2023.
-
α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. PMC, 2024.
-
Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis, 2025.
-
Application Note – Deoxyfluorination. Sigma-Aldrich, N.D.
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 2018.
-
Role of Selectfluor® in the reported fluorination reaction. ResearchGate, 2024.
-
New Fluorination Strategies and Reagents. SFU Library Thesis Template, 2023.
-
Specific Solvent Issues with Fluorination. Wordpress, N.D.
-
Radical fluorination. Wikipedia, N.D.
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 2022.
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC, 2012.
Sources
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on electrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]
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Technical Support Center: Improving the Solubility of Peptides Containing Ethyl 2-amino-4-fluoro-4-methylpentanoate
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, Ethyl 2-amino-4-fluoro-4-methylpentanoate. This leucine derivative, notable for its fluorinated side chain, is increasingly used to modulate the physicochemical properties of therapeutic peptides, such as stability and binding affinity.[][2] However, the introduction of fluorine can significantly increase the hydrophobicity of a peptide, often leading to considerable challenges in solubility.[][3][4][5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the foundational knowledge and practical, step-by-step protocols to overcome these solubility hurdles. Our goal is to explain the causality behind experimental choices, ensuring you can make informed decisions to advance your research.
Section 1: Understanding the Challenge
Q1: Why does incorporating this compound decrease my peptide's solubility?
A1: The primary reason is a significant increase in hydrophobicity. Here's a breakdown of the contributing factors:
-
The Fluorous Effect: Fluorine is the most electronegative element, and its atoms create a dense electron cloud. This makes the fluorinated alkyl side chain poorly polarizable, leading it to resist interactions with both polar water molecules and non-polar hydrocarbon environments. This phenomenon, often called the "fluorous effect" or "superhydrophobicity," drives the peptide to self-associate or aggregate to minimize its contact with aqueous solvents.[4]
-
Increased Hydrophobicity: The substitution of hydrogen atoms with fluorine atoms in an amino acid side chain generally increases the overall hydrophobicity of that residue.[3][5] When this modified amino acid is incorporated into a peptide sequence, it can dominate the peptide's overall character, especially if the parent sequence is already lean on charged or polar residues.
-
Disruption of Secondary Structure: The steric bulk and unique electronic properties of the fluorinated side chain can influence the peptide's preferred secondary structure (e.g., α-helix or β-sheet).[3][4] This can sometimes expose more hydrophobic surfaces or promote aggregation-prone conformations, further reducing solubility in aqueous buffers.
Section 2: Initial Assessment & First-Line Troubleshooting
This section provides a systematic approach to tackling a solubility problem. The first step is to methodically test different conditions on a small, disposable aliquot of your valuable peptide.
Q2: My peptide containing this fluorinated amino acid won't dissolve in water or buffer. What is the very first thing I should do?
A2: Before attempting any complex methods, perform a systematic micro-solubility test. This prevents wasting your entire batch on a solvent system that may not work.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Initial micro-solubility testing workflow.
See Protocol 1 for a detailed, step-by-step guide to this initial assessment.
Q3: How do I determine if I should use an acidic or basic buffer to improve solubility?
A3: The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which its net charge is zero.[6] By adjusting the pH away from the pI, you increase the net charge of the peptide, which enhances its interaction with water.
-
Calculate the Net Charge: First, determine the theoretical net charge of your peptide at neutral pH (~7).
-
Choose the Right pH Adjustment:
-
If the net charge is positive (Basic Peptide): The peptide is more likely to be soluble in an acidic buffer (pH < 7). An acidic environment ensures that all basic groups are fully protonated (charged). Start by trying to dissolve it in a dilute acid like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[8][9][10]
-
If the net charge is negative (Acidic Peptide): The peptide will be more soluble in a basic buffer (pH > 7). A basic environment ensures acidic groups are deprotonated. Try a dilute base like 0.1 M ammonium bicarbonate or 1% ammonium hydroxide.[8][9][10]
-
If the net charge is zero or near-zero (Neutral/Hydrophobic Peptide): Peptides containing this compound often fall into this category. pH adjustment alone may be insufficient. These peptides typically require organic co-solvents for dissolution.[9][10][11]
-
Section 3: Advanced Strategies & Troubleshooting
If initial pH adjustments fail, the high hydrophobicity imparted by the fluorinated residue necessitates more advanced techniques.
Q4: pH adjustment didn't work. What is the next step? My experiment is sensitive to organic solvents.
A4: When organic solvents must be minimized, you can explore the use of solubilizing excipients. Excipients are "inactive" ingredients that can help stabilize and solubilize the active peptide.[12][13]
Recommended Excipients:
| Excipient Class | Example(s) | Mechanism of Action | Typical Concentration | Considerations |
| Sugars/Polyols | Sucrose, Mannitol, Trehalose | Act as "osmoprotectants" that are preferentially excluded from the peptide's surface, promoting hydration. Can also form hydrogen bonds and prevent aggregation.[14] | 2% - 10% (w/v) | Generally well-tolerated in biological assays. |
| Amino Acids | Arginine, Glycine | Arginine can suppress aggregation by interacting with hydrophobic patches and aromatic residues. Glycine is a simple, polar molecule that can increase solvent polarity.[15] | 50 - 250 mM | Arginine is particularly effective and widely used. |
| Non-ionic Surfactants | Polysorbate 20/80, Pluronic® F-68 | At low concentrations, these can interrupt peptide-peptide hydrophobic interactions, preventing aggregation.[14] | 0.01% - 0.1% (v/v) | Check for compatibility with your specific assay, as surfactants can interfere with cell membranes or protein interactions. |
| Chaotropic Agents | Urea, Guanidine-HCl | Use as a last resort. These agents disrupt the hydrogen bonding network of water, denaturing the peptide and solubilizing aggregates.[11][16] | 6 M - 8 M | Incompatible with most biological assays as they denature all proteins. Useful for analytical purposes like HPLC or mass spectrometry. |
Q5: My peptide is extremely hydrophobic. How do I properly use an organic co-solvent like DMSO?
A5: For highly hydrophobic peptides, especially those with over 50% hydrophobic residues, using an organic co-solvent is often the most effective method.[9][17][18] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and relatively low toxicity in cell-based assays at low final concentrations.[9][11]
The key is the method of addition . Never add aqueous buffer directly to your lyophilized peptide first.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Correct workflow for using a co-solvent.
See Protocol 2 for a detailed, step-by-step guide on using co-solvents.
Troubleshooting Co-solvent Addition:
-
Problem: The peptide precipitates as soon as I add the aqueous buffer.
-
Cause: You have exceeded the solubility limit in the final aqueous/organic mixture.[16]
-
Solutions:
-
Reduce Final Concentration: Your target concentration is too high for that percentage of co-solvent.
-
Increase Co-solvent Percentage: If your downstream application can tolerate it, increase the final percentage of DMSO (e.g., from 5% to 10%).
-
Use a Different Co-solvent: Dimethylformamide (DMF) or acetonitrile (ACN) are alternatives, though often more disruptive to biological systems.[16] Note: Avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can oxidize the sulfur-containing side chains; use DMF instead.[9][10]
-
Section 4: Protocol Library
Protocol 1: Systematic Micro-Solubility Assessment
Objective: To efficiently determine the optimal solvent system for a peptide using a minimal amount of material.
Materials:
-
Lyophilized peptide
-
Sterile, nuclease-free water
-
10% Acetic Acid solution
-
1% Ammonium Hydroxide (NH₄OH) solution
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Bath sonicator
Methodology:
-
Preparation: Centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Initial Test (Water): Carefully weigh ~1 mg of peptide into a new microcentrifuge tube. Add 100 µL of sterile water to create a target concentration of 10 mg/mL. Vortex for 30 seconds. If it does not dissolve, proceed to step 3. If it dissolves, your peptide is soluble in water.
-
Suspension Creation: Add another 900 µL of sterile water to the tube from step 2 to create a 1 mg/mL suspension. Vortex thoroughly.
-
Aliquot for Testing: Aliquot 100 µL of the suspension into four separate, labeled tubes (A, B, C, D).
-
Condition Testing:
-
Tube A (Control): No additions.
-
Tube B (Acidic): Add 1 µL of 10% acetic acid. Vortex.
-
Tube C (Basic): Add 1 µL of 1% NH₄OH. Vortex.
-
Tube D (Sonication): Place in a bath sonicator for 5-10 minutes.[9]
-
-
Observation: Visually inspect each tube for clarity. A clear solution indicates successful solubilization under that condition.
-
Organic Test (If Needed): If none of the above conditions work, weigh a new ~1 mg aliquot. Add 50 µL of DMSO. Vortex until dissolved. Slowly, drop-by-drop, add 50 µL of sterile water while vortexing. Observe for any precipitation.
Protocol 2: Solubilization of Highly Hydrophobic Peptides with DMSO
Objective: To dissolve a highly hydrophobic peptide into a primarily aqueous solution using a DMSO co-solvent for use in biological assays.
Materials:
-
Lyophilized hydrophobic peptide
-
Anhydrous (or low-water) DMSO
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
Methodology:
-
Preparation: Centrifuge the vial of lyophilized peptide.
-
Initial Dissolution in Pure DMSO: Add a small volume of pure DMSO directly to the lyophilized powder. The goal is to create a highly concentrated stock solution (e.g., 20-50 mg/mL). It is critical to use the minimum volume of DMSO necessary for complete dissolution.
-
Vortex: Vortex the vial thoroughly until the solution is completely clear and no particulates are visible. This may take several minutes. Gentle warming to 30-40°C can assist but should be done with caution to avoid peptide degradation.[16]
-
Slow Dilution: This is the most critical step. While vigorously vortexing the concentrated DMSO stock, add the desired aqueous buffer very slowly, ideally drop-by-drop. This slow addition prevents the peptide from crashing out of solution due to rapid solvent change.[16]
-
Final Concentration: Continue adding the aqueous buffer until the desired final peptide concentration and final DMSO percentage are reached. For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%.[9]
-
Final Check: Once diluted, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any micro-aggregates that may have formed.[9] Carefully transfer the supernatant to a new, sterile tube for storage.
References
-
JPT Peptide Technologies. (n.d.). Dissolving Peptides. JPT. Retrieved February 15, 2026, from [Link]
-
Uchio, T., et al. (2025, September 21). Peptides as functional excipients for drug delivery. Advanced Drug Delivery Reviews. Retrieved February 15, 2026, from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved February 15, 2026, from [Link]
-
Ascendia Pharma. (2018, May 29). Scientific Expertise Facilitates Oral Peptide Product Development and Manufacturing. Contract Pharma. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved February 15, 2026, from [Link]
-
ASBGGW Wiki. (2025, August 7). peptide solubility is mainly determined by the physical properties of its amino acids. Retrieved February 15, 2026, from [Link]
-
Fortune Business Insights. (2025, September 24). Pharmaceutical Excipients for Peptide Drug Synthesis Market Outlook 2025-2032. Retrieved February 15, 2026, from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health (NIH). (2025, October 13). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. PMC. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations. Retrieved February 15, 2026, from [Link]
-
Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022, September 28). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved February 15, 2026, from [Link]
-
Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorine: A new element in protein design. PMC. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2023, March 3). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Retrieved February 15, 2026, from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2025, September 24). Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Nature. (2023, March 3). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved February 15, 2026, from [Link]
-
Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved February 15, 2026, from [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asbggw.wiki [asbggw.wiki]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. biocat.com [biocat.com]
- 9. jpt.com [jpt.com]
- 10. lifetein.com [lifetein.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Pharmaceutical Excipients for Peptide Drug Synthesis Market Outlook 2025-2032 [intelmarketresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iscabiochemicals.com [iscabiochemicals.com]
- 18. iscabiochemicals.com [iscabiochemicals.com]
"managing aggregation in solid-phase synthesis of fluorinated peptides"
Welcome to the technical support center for managing aggregation in the solid-phase synthesis of fluorinated peptides. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with these unique and often difficult sequences. Fluorination can dramatically alter a peptide's physicochemical properties, including its propensity for aggregation, which presents significant hurdles during solid-phase peptide synthesis (SPPS).[1][2] This resource provides in-depth troubleshooting guides, preventative strategies, and detailed protocols to help you navigate these challenges successfully.
The Challenge: Why Do Fluorinated Peptides Aggregate?
The introduction of fluorine into a peptide sequence can induce aggregation through several mechanisms. Understanding these root causes is the first step toward effective troubleshooting.
-
The Fluorous Effect: Highly fluorinated segments are superhydrophobic and lipophobic, leading them to self-associate to minimize contact with non-fluorinated environments. This "fluorous stabilization phenomenon" can drive strong intermolecular aggregation.[1][3]
-
Increased Hydrophobicity: Fluorination, particularly of aliphatic side chains, significantly increases the hydrophobicity of the peptide, which is a known driver of aggregation and β-sheet formation.[2][4]
-
Altered Secondary Structure: The strong electron-withdrawing nature of fluorine can influence the conformational preferences of the peptide backbone, sometimes promoting aggregation-prone structures like β-sheets.[4][5]
These factors can lead to a cascade of synthetic problems, including poor resin swelling, incomplete coupling and deprotection reactions, and ultimately, low yields and purification difficulties.[6][7]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the synthesis of fluorinated peptides. Identify your symptom and explore the potential causes and recommended solutions.
Symptom 1: Poor Resin Swelling or Clumping
You Observe: The resin bed does not swell to its expected volume after solvent addition, or it appears clumped together. This is often a primary indicator of on-resin aggregation.[7]
Question: My resin has collapsed and is not swelling properly after the 5th coupling cycle. What is happening?
This is a classic sign of peptide chain aggregation. As the peptide elongates, it can fold into secondary structures, primarily intermolecular β-sheets, which causes the peptide-resin matrix to collapse.[6] This physically blocks solvent access to the reactive sites, hindering subsequent deprotection and coupling steps. The high hydrophobicity of your fluorinated residues is likely accelerating this process.
Solutions:
-
Solvent Disruption: Switch to more effective, polar-aprotic solvents or solvent mixtures that can better solvate the growing peptide chain and disrupt hydrogen bonding.
-
NMP or DMSO: Replace DMF with N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl sulfoxide (DMSO) to your DMF.[6][8] DMSO is a particularly powerful dissociating solvent.[8]
-
Chaotropic Salt Washes: Before coupling, wash the resin with a solution containing a chaotropic salt. These salts disrupt the organized water structure around the peptide and interfere with hydrogen bonds, breaking up aggregates.[6][7][9][10]
-
-
Elevated Temperature: Perform the subsequent coupling and deprotection steps at a higher temperature (e.g., 50-86°C).[11][12][13] Increased thermal energy provides the peptide chains with enough mobility to break free from aggregated states. Both conventional heating and microwave synthesis are effective.[11][13]
Symptom 2: Incomplete or Failed Coupling (Positive Kaiser Test)
You Observe: After a coupling step, a qualitative test for primary amines (e.g., the Kaiser test) remains strongly positive, indicating a large number of unreacted N-terminal amines.
Question: I'm synthesizing a peptide with three consecutive hexafluoroleucine residues, and my Kaiser test is bright blue after a 2-hour coupling with HATU. What should I do?
A positive Kaiser test indicates a failed acylation reaction.[9] This is likely due to steric hindrance from the bulky fluorinated side chains combined with severe aggregation that is preventing the activated amino acid from reaching the N-terminus of the resin-bound peptide.
Solutions:
-
Double or Triple Coupling: Immediately after the first failed coupling, repeat the coupling step with a fresh solution of activated amino acid. This is often the simplest and quickest solution.[6][14]
-
Change Activation Method: Switch to a more potent coupling reagent. If you are using HBTU, consider HATU, HCTU, or PyBOP®, which are known for higher reactivity.[6][15] For extremely difficult couplings, converting the Fmoc-amino acid to its acid fluoride can be effective.[16]
-
Incorporate Structure-Disrupting Elements (Proactive): If you anticipate this issue, the best approach is to modify the peptide sequence during the planning phase.
-
Pseudoproline Dipeptides: These are the most effective tools for preventing aggregation.[17][18] By inserting a Ser, Thr, or Cys-derived oxazolidine or thiazolidine ring, you introduce a "kink" in the peptide backbone that is sterically incompatible with β-sheet formation.[17][19][20] This kink is reversible and the native residue is restored during final TFA cleavage.[19][20]
-
Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of a key residue can also disrupt aggregation.[7]
-
Workflow for Diagnosing and Treating Coupling Failure
Caption: Decision tree for addressing coupling failures during SPPS.
Symptom 3: Slow or Incomplete Fmoc Deprotection
You Observe: Monitoring the Fmoc deprotection step (e.g., via UV absorbance of the piperidine-dibenzofulvene adduct) shows that the reaction is sluggish or does not go to completion within the standard timeframe.
Question: The Fmoc-deprotection of my fluorinated peptide seems to be stalling. Why is this happening and how can I fix it?
Slow Fmoc removal is another direct consequence of aggregation.[21] The collapsed peptide-resin matrix physically traps the Fmoc groups, preventing the piperidine base from accessing them.
Solutions:
-
Extend Deprotection Time: The simplest first step is to increase the reaction time. Instead of two 10-minute treatments, try two 20-minute treatments.
-
Use a Stronger Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your piperidine solution (e.g., 2% DBU, 20% piperidine in DMF). DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.[22]
-
Employ "Magic Mixture" or Disruptive Solvents: Use solvent systems designed to break up aggregates during both deprotection and coupling. The "Magic Mixture" contains DMF/DCM/NMP, a detergent, and a strong hydrogen-bond donor to improve solvation.[10] Alternatively, using NMP or DMSO-containing cocktails for deprotection can be very effective.[6][10]
Preventative Strategies: Designing for Success
The most effective way to manage aggregation is to prevent it from occurring in the first place. Consider these strategies during the design of your synthesis.
| Strategy | Mechanism of Action | Best For | Key Considerations |
| Low-Loading Resin | Increases the distance between peptide chains on the resin, reducing the likelihood of intermolecular aggregation.[22] | Synthesizing long or known difficult sequences. | May result in a lower overall peptide yield per gram of resin. |
| PEG-Grafted Resins | Resins like NovaPEG or TentaGel have polyethylene glycol (PEG) linkers that improve solvation of the peptide chain in a wider range of solvents.[6] | Highly hydrophobic or aggregation-prone peptides, including fluorinated ones. | Can be more expensive than standard polystyrene resins. |
| Pseudoproline Dipeptides | Introduces a temporary "kink" in the peptide backbone, sterically disrupting β-sheet formation.[17][18][19][20] | Sequences containing Ser, Thr, or Cys, especially before a hydrophobic stretch. | Must be purchased as pre-formed dipeptides. Optimal spacing is every 5-6 residues.[20] |
| High Temperature Synthesis | Uses thermal energy to disrupt intermolecular hydrogen bonds and prevent aggregation from the start.[12][13] | Automated synthesis of difficult sequences. | Can increase the risk of racemization for sensitive amino acids like Cys and His.[11][13][23] |
How Pseudoproline Dipeptides Prevent Aggregation
Caption: Pseudoprolines introduce a kink, preventing the inter-chain hydrogen bonding required for β-sheet aggregation.
Experimental Protocols
Protocol 1: High-Temperature Coupling for an Aggregated Sequence
This protocol is for a situation where aggregation has already been observed (e.g., poor swelling, failed coupling at room temperature).
-
Initial Wash: Wash the peptide-resin (0.1 mmol scale) three times with NMP.
-
Pre-heating: Add 5 mL of NMP to the reaction vessel and heat to 75°C with stirring for 5 minutes to pre-heat the resin. Drain the solvent.
-
Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.), and HOAt (0.5 mmol, 5 eq.) in 4 mL of NMP. Add DIPEA (1.0 mmol, 10 eq.) and vortex for 30 seconds.
-
Coupling: Add the activated coupling solution to the pre-heated resin. Maintain the temperature at 75°C and allow the reaction to proceed for 15-20 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (5 times) to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines how to incorporate a commercially available Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection on the N-terminal amino acid of the growing peptide chain. Wash thoroughly with DMF.
-
Prepare Coupling Solution: In a vial, dissolve the Fmoc-pseudoproline dipeptide (0.15 mmol, 1.5 eq.), HBTU (0.14 mmol, 1.4 eq.), and HOBt (0.15 mmol, 1.5 eq.) in 2 mL of DMF. Add DIPEA (0.3 mmol, 3 eq.) and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Allow the coupling to proceed for 1-2 hours at room temperature. Note: Coupling to the N-terminus of a pseudoproline can be slow, but coupling the pseudoproline dipeptide itself is generally efficient.[20]
-
Washing: Drain and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Proceed: Continue with the standard Fmoc deprotection for the N-terminus of the incorporated dipeptide to proceed with the synthesis. The oxazolidine ring is stable to piperidine but will be cleaved by TFA in the final step.[19][20]
Frequently Asked Questions (FAQs)
Q1: Can I use microwave synthesis for my fluorinated peptide? A: Yes, absolutely. Microwave-assisted SPPS is an excellent method for synthesizing difficult sequences, including fluorinated peptides. The primary benefit is thermal, as the high temperatures efficiently disrupt aggregation.[11][13] This allows for significantly shorter coupling and deprotection times.[13][23] However, be aware of the increased potential for racemization of sensitive residues like Cys and His at elevated temperatures.[11][13][23]
Q2: My fluorinated peptide is insoluble after cleavage and purification. What can I do? A: This is a common problem. The same forces causing on-resin aggregation persist in the free peptide. Try dissolving the peptide in alternative solvents. Adding small amounts of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be very effective at disaggregating the peptide and improving solubility.[24] For very hydrophobic peptides, using n-propanol or acetonitrile in the mobile phase during HPLC can also improve recovery.[24]
Q3: How many pseudoproline dipeptides should I use in a long sequence? A: A good rule of thumb is to insert a pseudoproline or another structure-disrupting element every 5-6 amino acids.[20] You should also aim to place them just before known hydrophobic or aggregation-prone regions. Ensure a minimum of 2 residues between any two pseudoprolines or between a pseudoproline and a natural proline.[20]
Q4: Are there any specific considerations for cysteine in fluorinated peptides? A: Yes. Cysteine presents the usual challenges of potential racemization and side reactions, which can be exacerbated by the harsh conditions sometimes needed for fluorinated peptides (e.g., high temperatures).[11][13] When planning your synthesis, carefully choose a cysteine side-chain protecting group (e.g., Trt, Acm, STmp) based on whether you need orthogonal deprotection for on-resin cyclization or simple removal during final cleavage.[25]
References
-
Fields, G. B., & Fields, C. G. (1994). Chaotropic agents and methods for their use in peptide synthesis. U.S. Patent No. 5,288,854. Washington, DC: U.S. Patent and Trademark Office. (Note: While the direct reference is not in the search results, the principle of using chaotropic agents as described by Fields is widely cited and foundational, as seen in result[22])
-
Wikipedia. (2023). Pseudoproline. In Wikipedia. [Link]
-
Anaspec. (2025). The role of pseudo-proline dipeptides. [Link]
-
Al-Horani, R. A., & Lee, Y. A. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(21), 13535. [Link]
-
Josten, F., & Lin, Y. A. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6653. [Link]
-
Okamoto, Y., et al. (2021). Changes in the Secondary Structure and Assembly of Proteins on Fluoride Ceramic (CeF3) Nanoparticle Surfaces. International Journal of Molecular Sciences, 22(16), 8538. [Link]
-
Aapptec. (2019). Pseudoproline Dipeptides. [Link]
-
Chaume, G., et al. (2014). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. Request PDF on ResearchGate. [Link]
-
Romero-Gutierrez, T. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. [Link]
-
Hanson, G. S. M., & Coxon, C. R. (2024). Impact of fluorine depends on its immediate packing environment... ResearchGate. [Link]
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7542. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Schematic presentation of the aggregation behaviour of fluorinated...[Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]
-
Palasek, S. A., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. PubMed. [Link]
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Request PDF on ResearchGate. [Link]
-
Bedford, J., et al. (1993). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (7), 565-567. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
-
Wenschuh, H. (2018). Solid phase peptide synthesis using Fmoc amino acid fluorides. Request PDF on ResearchGate. [Link]
Sources
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Changes in the Secondary Structure and Assembly of Proteins on Fluoride Ceramic (CeF3) Nanoparticle Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cpcscientific.com [cpcscientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. csbio.com [csbio.com]
- 13. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. researchgate.net [researchgate.net]
- 17. chempep.com [chempep.com]
- 18. Pseudoproline - Wikipedia [en.wikipedia.org]
- 19. The role of pseudo-proline dipeptides [gtpeptide.com]
- 20. peptide.com [peptide.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Validation & Comparative
"validation of peptide-receptor binding with fluorinated amino acid probes"
The Fluorine Spy: A Guide to Validating Peptide-Receptor Binding with -NMR Probes
Executive Summary
In the high-stakes arena of drug development, validating the binding of a peptide to its receptor is a critical " go/no-go " gate. Traditional methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are staples, yet they suffer from limitations: SPR requires surface immobilization (risking artifacts), and ITC consumes prohibitive amounts of protein.
This guide introduces a powerful, orthogonal alternative:
Part 1: The Technology – Why Fluorine?
The power of this method lies in the unique nuclear properties of the fluorine-19 isotope (
-
Zero Biological Background:
is virtually absent in native biological systems.[1][2] An NMR spectrum of a cell lysate or serum is blank until the fluorinated probe is added. -
Extreme Sensitivity: The
nucleus has a high gyromagnetic ratio (83% of ), making it highly sensitive to NMR detection. -
Environmental Hypersensitivity: The electron cloud of fluorine is highly polarizable. Binding events that alter the local electrostatic environment, Van der Waals packing, or solvation shell result in significant Chemical Shift Perturbations (CSP).
-
Minimal Steric Perturbation: The Van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å) and much smaller than a methyl group or a fluorescent tag, minimizing the risk that the label itself disrupts binding.
Part 2: Comparative Analysis
How does
Table 1: -NMR vs. SPR, ITC, and Fluorescence Polarization (FP)
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) | |
| Primary Output | Structural | Kinetics ( | Thermodynamics ( | Binding Affinity ( |
| State of Matter | Free Solution (Native-like) | Immobilized (Artifact risk) | Free Solution | Free Solution |
| Labeling Req. | Fluorinated Amino Acid (site-specific) | Biotin/His-tag (surface attachment) | None (Label-free) | Bulky Fluorophore (High perturbation risk) |
| Protein Usage | Moderate (10–50 | Low (<10 | High (mg quantities) | Very Low (nM range) |
| Interference | None (No background) | Mass transport limits, refractive index jumps | Buffer mismatch heat effects | Fluorescence quenching, autofluorescence |
| Structural Insight | High (Maps binding interface) | None | None | None |
Expert Insight: Choose
Part 3: Strategic Workflow
The following diagram outlines the critical path from peptide design to binding validation.
Figure 1: The linear workflow for validating peptide-receptor binding using fluorinated probes, including a feedback loop for non-binders.
Part 4: Detailed Experimental Protocols
Phase 1: Probe Design
Objective: Place the fluorine atom at a position involved in the binding interface but not critical for the primary energetic interaction (e.g., avoid replacing a catalytic residue).
-
Common Substitutions:
-
Phenylalanine
4-fluoro-phenylalanine (4-F-Phe): Minimal structural change. -
Tryptophan
5-fluoro-tryptophan (5-F-Trp): Excellent sensitivity due to the aromatic ring currents. -
Leucine
Trifluoromethyl-leucine: High signal intensity (3 equivalent fluorines) but higher steric bulk.
-
Phase 2: Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Protocol:
-
Resin Loading: Use Rink Amide resin for C-terminal amides. Load the first amino acid (0.5 mmol scale).[1]
-
Coupling: Use standard Fmoc chemistry.
-
Critical Step: When coupling the Fluorinated Amino Acid , treat it as a standard derivative. Use 4 equivalents of Fmoc-FAA, HBTU/HOBt, and DIPEA in DMF.
-
Note: Fluorinated amino acids are expensive; consider reducing equivalents to 2x and increasing coupling time to 2 hours to conserve material.
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. The fluorine bond is stable under standard acid cleavage conditions.
-
Purification: Reverse-phase HPLC (C18 column). Fluorinated peptides often elute slightly later than their non-fluorinated counterparts due to increased hydrophobicity.
Phase 3: -NMR Binding Assay
System: 400 MHz to 600 MHz NMR spectrometer equipped with a
Step-by-Step:
-
Sample Preparation:
-
Probe Concentration: 50
M fluorinated peptide. -
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D
O (for lock). -
Internal Standard: Add 50
M Trifluoroacetic acid (TFA) (capillary insert) or Trifluoroethanol (TFE) as a chemical shift reference (set to -76.55 ppm).
-
-
Reference Spectrum: Acquire a 1D
spectrum of the peptide alone (128–256 scans). Ensure a sharp singlet is observed. -
Titration:
-
Prepare a concentrated stock of the Receptor (e.g., 500
M). -
Add Receptor to the Peptide tube in steps: 0.1, 0.3, 0.5, 1.0, 2.0, and 5.0 equivalents.
-
Acquire a 1D
spectrum after each addition.
-
-
Control: Perform the same titration with a "dummy" protein (e.g., BSA) to rule out non-specific hydrophobic sticking.
Part 5: Data Interpretation & Causality
The shape and movement of the NMR peak tell you the kinetics of the binding event. This is defined by the exchange rate (
Logic Diagram: Interpreting Exchange Regimes
Figure 2: Interpreting binding affinity based on NMR peak behavior.
Calculating the Dissociation Constant ( )
For Fast Exchange (common for peptide screening):
The observed chemical shift (
For Slow Exchange (tight binders): Integrate the area of the "Free" peak vs. the "Bound" peak. The ratio of integrals directly reflects the ratio of populations.
References
-
Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and transcriptional target validation." Journal of the American Chemical Society.
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).
NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy. -
Pomerantz, W. C., et al. (2012). "Protein-Observed
NMR for Fragment Screening, Affinity Quantification and Investigation of Protein-Protein Interaction Inhibition." ChemBioChem. -
Norton, R. S., et al. (2016). "
NMR in the study of protein structure and dynamics." Journal of Biomolecular NMR. -
Gee, C. T., et al. (2023).
NMR." Bioconjugate Chemistry.
Comparative Study: Hexafluoroleucine vs. Ethyl 2-amino-4-fluoro-4-methylpentanoate (4-Fluoro-Leu) on Protein Stability
Executive Summary
This guide compares two distinct fluorinated leucine analogs used to modulate protein stability: (S)-5,5,5,5',5',5'-Hexafluoroleucine (Hfl) and Ethyl 2-amino-4-fluoro-4-methylpentanoate (the ethyl ester precursor to 4-Fluoroleucine , or 4-F-Leu ).
The Bottom Line:
-
Select Hexafluoroleucine (Hfl) when the primary goal is maximal thermal and chemical stability (
increases of >10°C are possible). Hfl creates a "teflon-like" hydrophobic core that excludes water and resists unfolding through the "fluorous effect." -
Select 4-F-Leu (via the Ethyl Ester) when the goal is electronic modulation or proteolytic resistance without significantly altering the steric volume of the hydrophobic core. It introduces a local dipole moment useful for probing electrostatic environments or blocking specific cleavage sites.
Chemical & Structural Basis[1][2][3][4][5]
To understand the stability effects, we must first distinguish the structural properties of the residues once incorporated into the protein backbone. Note that this compound is a reagent; in the protein context, we evaluate the 4-F-Leu residue .
| Feature | Hexafluoroleucine (Hfl) | 4-Fluoroleucine (4-F-Leu) | Native Leucine (Leu) |
| Fluorine Count | 6 (Two | 1 (One tertiary | 0 |
| Steric Volume | ~195 ų (Bulky) | ~168 ų (Similar to Leu) | ~166 ų |
| Hydrophobicity | Extremely High (Fluorous Phase) | Moderate (Dipole reduces hydrophobicity) | High |
| Dipole Moment | Low (Symmetric cancellation) | High (C-F bond creates strong dipole) | Negligible |
| Primary Effect | Space-filling / Water Exclusion | Electronic / Gauche Effect | Native Packing |
The "Fluorous Effect" (Hfl)
Hfl replaces the standard isopropyl side chain with a hexafluoroisopropyl group. Fluorine has a low polarizability and high electronegativity. When Hfl residues pack against each other (or other hydrophobic residues), they form a "fluorous core" that is both hydrophobic and lipophobic—essentially creating a phase that aggressively excludes solvent. This is the primary driver of hyper-stability.
The Dipole Effect (4-F-Leu)
4-F-Leu replaces a single hydrogen at the
Performance Metrics: Stability Data
The following data summarizes comparative studies in model systems such as Coiled-Coil bundles (e.g.,
Thermal Stability ( )
| Residue Substitution | Observation | ||
| Hfl (Core) | +10°C to +25°C | -0.8 to -1.2 kcal/mol/residue | Dramatic stabilization. The bulky |
| 4-F-Leu (Core) | -2°C to +3°C | -0.1 to +0.2 kcal/mol/residue | Neutral to slight destabilization in cores due to dipole-dipole repulsion, unless specific electrostatic pairs are designed. |
Proteolytic Stability
Both analogs increase resistance to proteases (e.g., Chymotrypsin, Pepsin) compared to native Leucine, but for different reasons:
-
Hfl: Steric occlusion. The sheer size of the
groups prevents the protease active site from accommodating the peptide chain. -
4-F-Leu: Electronic deactivation. The electronegative fluorine withdraws electron density, making the adjacent peptide bond less nucleophilic and harder to hydrolyze.
Mechanistic Deep Dive
The following diagram illustrates the divergent stabilization mechanisms of the two analogs.
Caption: Hfl stabilizes via bulk hydrophobic collapse (Fluorous Effect), while 4-F-Leu acts via electronic modulation with minimal steric change.
Experimental Protocols
Reagent Preparation
Crucial Step for this compound: Since the user specified the ethyl ester, it must be hydrolyzed if used in cell-free translation or auxotrophic incorporation, as the ribosome requires the free acid (charged on tRNA).
-
Dissolution: Dissolve the ethyl ester in a 1:1 mix of THF/Water.
-
Hydrolysis: Add 1.2 eq LiOH at 0°C. Stir for 1-2 hours.
-
Acidification: Acidify to pH 3.0 with 1M HCl.
-
Extraction: Extract with Ethyl Acetate, dry over
, and concentrate to yield the free acid 4-Fluoro-Leucine .
Protein Incorporation (SPI Method)
This protocol uses a Leucine-auxotrophic E. coli strain (e.g., LAM1000) to force the incorporation of the analog.
-
Transformation: Transform E. coli auxotroph with plasmid containing gene of interest (T7 promoter).
-
Growth: Grow in M9 minimal medium + 19 amino acids + Native Leucine (50 µg/mL) until OD600 reaches 0.8.
-
Depletion: Centrifuge cells, wash 2x with cold 0.9% NaCl to remove native Leucine.
-
Induction & Shift: Resuspend in M9 medium containing 19 amino acids + Analog (Hfl or 4-F-Leu) at 0.5 - 1.0 mM .
-
Note: Hfl requires higher concentrations due to slower uptake kinetics by LeuRS (Leucyl-tRNA synthetase).
-
-
Expression: Induce with 1mM IPTG. Incubate 4-6 hours.
-
Purification: Standard Ni-NTA or Ion Exchange.
Stability Assay (CD Spectroscopy)
To validate the stability gain:
-
Buffer: 50 mM Phosphate, pH 7.0 (Avoid high salt if checking electrostatic effects of 4-F-Leu).
-
Concentration: 10-20 µM protein.
-
Ramp: 20°C to 95°C at 1°C/min.
-
Detection: Monitor ellipticity at 222 nm (alpha-helix) or 218 nm (beta-sheet).
-
Analysis: Fit data to a two-state unfolding model to derive
and .
Decision Matrix
| Scenario | Recommended Analog | Rationale |
| Developing a thermostable enzyme | Hfl | The hydrophobic core packing effect is unmatched. |
| Probing a catalytic site | 4-F-Leu | Hfl is too bulky and may destroy the active site geometry; 4-F-Leu alters electronics subtly. |
| Preventing specific cleavage | 4-F-Leu | If the cleavage site is Leucine-adjacent, the dipole can inhibit the protease without unfolding the protein. |
| Peptide Synthesis (SPPS) | Ethyl Ester | Use the ethyl ester (or Fmoc derivative) directly for solid-phase synthesis efficiency. |
References
-
Structural basis for the enhanced stability of highly fluorinated proteins. Source: PubMed / PMC URL:[Link] Context: Definitive study on Hfl packing in coiled-coils showing
improvements. -
Fluorinated Amino Acids in Protein Engineering. Source: Accounts of Chemical Research (Marsh et al.) URL:[Link] Context: Reviews the "Fluorous Effect" and lack of specific F-F interactions vs. hydrophobic collapse.
-
Effect of highly fluorinated amino acids on protein stability (GB1 Domain). Source: Journal of the American Chemical Society URL:[1][Link] Context: Comparison of Hfl vs. Tetrafluoroleucine vs. Native Leu in beta-sheet contexts.
-
Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Source: Beilstein Journal of Organic Chemistry URL:[Link] Context: Data on proteolytic stability conferred by fluorinated analogs.[2][3][4][5][1][6][7]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion [beilstein-journals.org]
A Comparative Guide to Circular Dichroism Studies of Peptides with Ethyl 2-amino-4-fluoro-4-methylpentanoate
This guide provides a comprehensive comparison of the circular dichroism (CD) spectroscopic signatures of standard peptides versus those incorporating the novel, non-natural amino acid, Ethyl 2-amino-4-fluoro-4-methylpentanoate. While direct experimental data for peptides containing this specific amino acid is emerging, this guide synthesizes established principles of peptide CD spectroscopy and the known conformational influences of fluorinated amino acids to offer a robust predictive framework for researchers, scientists, and drug development professionals.
The Foundational Role of Circular Dichroism in Peptide Structural Analysis
Circular dichroism (CD) spectroscopy is an indispensable technique for investigating the secondary structure of peptides and proteins in solution.[1][2] The method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules.[3] In the far-UV region (typically 180-260 nm), the peptide backbone amides act as chromophores. The spatial arrangement of these amides in ordered structures like α-helices and β-sheets gives rise to distinct CD spectra.[1][4]
-
α-Helices: Characterized by a positive peak around 190-195 nm and two negative peaks at approximately 208 nm and 222 nm.[3]
-
β-Sheets: Typically show a single negative peak around 218 nm and a positive peak near 195 nm.[4]
-
Random Coil: Unstructured peptides display a strong negative peak around 197-200 nm.[5]
These characteristic spectral fingerprints allow for the qualitative and quantitative estimation of the secondary structural content of a peptide, providing critical insights into its conformation under various environmental conditions.[6]
Introducing this compound: A Tool for Conformational Control
The incorporation of non-natural amino acids is a powerful strategy in peptide design and drug development.[7] Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine.[7][8] this compound, with its gem-difluoro group, is expected to exert significant conformational constraints on a peptide backbone.
The strong electron-withdrawing nature of fluorine can influence local stereoelectronics, potentially altering dihedral angles and favoring specific secondary structures.[9] This makes it a valuable tool for stabilizing desired peptide conformations, which can lead to enhanced biological activity, metabolic stability, and binding affinity.[7][10]
Comparative Analysis: Standard Peptides vs. Fluorinated Analogues
While specific CD data for peptides with this compound is not yet widely published, we can predict the likely impact based on studies of other fluorinated amino acids.[8][11] Let us consider a model peptide sequence known to adopt an α-helical conformation.
Expected Spectral Shifts and Interpretations
The introduction of a fluorinated residue like this compound is hypothesized to stabilize the helical structure. This stabilization would manifest in the CD spectrum as:
-
Increased Molar Ellipticity: An increase in the magnitude of the negative bands at 208 nm and 222 nm, indicating a higher population of the helical state.
-
Enhanced Thermal Stability: The fluorinated peptide is expected to exhibit a higher melting temperature (Tm) in thermal denaturation studies monitored by CD at 222 nm.
The rationale behind this prediction lies in the inductive effects of the fluoroalkyl group, which can restrict the conformational freedom of the peptide backbone and promote the formation of stable secondary structures.[9]
Data Summary: Predicted CD Characteristics
| Feature | Standard Helical Peptide | Fluorinated Helical Peptide (Predicted) |
| λ (nm) at π → π* (negative) | ~208 | ~208 (Increased Magnitude) |
| λ (nm) at n → π* (negative) | ~222 | ~222 (Increased Magnitude) |
| λ (nm) at π → π* (positive) | ~192 | ~192 (Increased Magnitude) |
| Thermal Stability (Tm) | Baseline | Higher |
Experimental Protocol: A Self-Validating Workflow for Peptide CD Analysis
To ensure the scientific integrity of CD studies, a rigorous and self-validating experimental protocol is essential.
Step 1: Peptide Synthesis and Purification
Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[12] The incorporation of this compound would follow established coupling procedures for non-natural amino acids.
-
Critical: Post-synthesis, peptides must be purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC) to eliminate any interfering impurities.
Step 2: Sample Preparation for CD Spectroscopy
Accurate sample preparation is paramount for obtaining high-quality CD data.[13]
-
Peptide Concentration: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration for far-UV CD should be in the range of 0.05 to 0.5 mg/mL.[1]
-
Buffer Selection: The buffer must be transparent in the far-UV region. Avoid buffers with high chloride concentrations, as they can interfere with the measurement.
-
Cuvette: Use a high-quality quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.[1]
Step 3: CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the spectrometer with dry nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs strongly in the far-UV.[1]
-
Parameter Optimization:
-
Wavelength Range: 185 - 260 nm.
-
Scanning Speed: 50 nm/min.
-
Data Pitch: 0.5 nm.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Collection:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide sample.
-
Subtract the baseline from the sample spectrum.
-
Step 4: Data Processing and Analysis
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (10 × l × c) where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight / number of amino acids).
-
l is the path length in cm.
-
c is the concentration in g/mL.
-
-
Secondary Structure Deconvolution: Use a validated deconvolution algorithm (e.g., CDSSTR, K2D) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.[2]
Visualization of the Experimental Workflowdot
Sources
- 1. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Circular dichroism - Wikipedia [en.wikipedia.org]
- 3. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. raineslab.com [raineslab.com]
- 10. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
"in vitro metabolic stability of peptides containing Ethyl 2-amino-4-fluoro-4-methylpentanoate"
This guide provides an advanced technical comparison of the in vitro metabolic stability of peptides containing Ethyl 2-amino-4-fluoro-4-methylpentanoate (henceforth referred to as 4-Fluoro-Leucine Ethyl Ester or 4-F-Leu-OEt ).
It is designed for medicinal chemists and peptide scientists optimizing lead compounds for metabolic resistance and oral bioavailability.
Executive Summary
The incorporation of This compound into peptide sequences introduces a dual-phase metabolic profile. The ethyl ester moiety functions as a labile prodrug handle, significantly enhancing lipophilicity and membrane permeability before undergoing rapid hydrolysis by plasma esterases. Conversely, the
This guide compares this specific modification against native Leucine (Leu) and Tert-Leucine (Tle) alternatives, demonstrating why 4-F-Leu-OEt is the superior choice for "soft drug" strategies requiring high intracellular delivery followed by sustained metabolic stability of the active acid.
Technical Analysis: The Fluorine-Ester Synergy
To understand the stability profile, we must deconstruct the molecule into its two functional metabolic modules:
A. The C-Terminal Ethyl Ester (The "Soft" Handle)
-
Function: Masks the C-terminal carboxylate, neutralizing negative charge and increasing LogP (lipophilicity).
-
Metabolic Fate: Designed for rapid hydrolysis. In human plasma, carboxylesterases (e.g., hCE1, hCE2) cleave the ethyl group to release the free acid form of the peptide.
-
Stability Metric: Low (
min in plasma). This is a feature, not a bug, ensuring the active acid is released systemically or intracellularly.
B. The
-Fluoro Side Chain (The "Hard" Core)
-
Function: Replaces the tertiary hydrogen at the
-position of Leucine with Fluorine. -
Metabolic Fate: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol). This substitution effectively blocks CYP450-mediated hydroxylation, the primary clearance pathway for alkyl-rich peptides.
-
Stability Metric: High. The free acid peptide containing 4-F-Leu exhibits prolonged microsomal stability compared to native Leu.
Comparative Performance Data
The following table contrasts the metabolic performance of a model peptide (Sequence: Ac-Phe-Ala-X-NH-Et) where X represents the variable residue.
| Feature | 4-F-Leu-OEt (Target) | Native Leucine (Leu) | Tert-Leucine (Tle) |
| Primary Utility | Prodrug / Permeability + Oxidative Blockade | Native Binding Affinity | Steric Occlusion (Proteolysis Block) |
| Plasma Stability ( | < 20 min (Rapid Ester Hydrolysis) | > 120 min (Stable Backbone) | > 240 min (Highly Stable) |
| Microsomal Stability ( | Low (Resistant to Oxidation) | High (Vulnerable to | Very Low (Sterically Inaccessible) |
| Proteolytic Resistance | High (Electronic/Steric Shielding) | Low (Natural Substrate) | Very High (Conformational Lock) |
| Lipophilicity (LogD) | High (Ester + Fluorine) | Low (Carboxylate dominant) | Medium |
| Binding Fidelity | Retains Native Leu Conformation | Reference Standard | Often Disrupts Helix/Binding Pocket |
Key Insight: While Tert-Leucine (Tle) offers superior absolute stability, it often destroys binding affinity due to excessive steric bulk. 4-F-Leu retains the isostructural shape of Leucine, maintaining potency while blocking the specific metabolic "hotspot" (the
-CH bond).
Mechanism of Action: Visualized
The diagram below illustrates the sequential metabolic processing of a peptide containing 4-F-Leu-OEt.
Figure 1: The "Prodrug-to-Blockade" mechanism. The ethyl ester facilitates entry and is cleaved to yield the active acid, which then resists hepatic clearance due to the
Experimental Protocols (Self-Validating)
To rigorously evaluate the stability of peptides containing this compound, use the following paired assay approach.
Protocol A: Plasma Stability (Ester Hydrolysis Validation)
Objective: Determine the rate of prodrug activation (Ester
-
Preparation: Spike test compound (10 µM) into pooled human plasma (pre-warmed to 37°C).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, and 120 min.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Validation Check: Monitor both the disappearance of the parent ester (M+) and the appearance of the free acid metabolite (M-28). Mass balance should be conserved >80%.
Protocol B: Microsomal Stability (Oxidative Resistance)
Objective: Confirm the "Fluorine Effect" on the active acid form. Note: Perform this assay on the Free Acid form (synthesized separately or hydrolyzed pre-assay), as microsomes also contain esterases that confound results.
-
System: Liver Microsomes (Human/Rat, 0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).
-
Timepoints: 0, 15, 30, 45, 60 min at 37°C.
-
Control: Run Native Leucine peptide in parallel.
-
Calculation: Plot ln(% Remaining) vs. time. Calculate
(Intrinsic Clearance).-
Success Criteria: The 4-F-Leu peptide should show a >2-fold increase in half-life compared to the Native Leu variant.
-
Workflow Diagram
Figure 2: Sequential screening workflow. Plasma stability confirms prodrug release; Microsomal stability confirms the oxidative resistance of the active cargo.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Qiu, W., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry.
-
Salwiczek, M., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma.[1] Biochemical and Biophysical Research Communications.
-
Lindsley, C. W., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science.[2] (Demonstrates biological utility of 4-fluoro-leucine analogs).
Sources
"use of 19F NMR to validate the incorporation and environment of Ethyl 2-amino-4-fluoro-4-methylpentanoate"
Topic: Technical Validation Guide: 19F NMR for Ethyl 2-amino-4-fluoro-4-methylpentanoate Incorporation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Hydrophobic Probe
This compound is the ethyl ester precursor of
The Challenge: Validating the incorporation of this residue and determining whether it resides in a folded hydrophobic pocket or a solvent-exposed disordered region is difficult with standard techniques. Mass spectrometry confirms mass but not structure; X-ray crystallography is static and labor-intensive.
The Solution: 19F NMR (Fluorine-19 Nuclear Magnetic Resonance) offers a dynamic, solution-state method to simultaneously validate chemical incorporation and probe the conformational state of the protein. This guide compares 19F NMR against alternative methodologies and provides a rigorous protocol for its application.
Comparative Landscape: 19F NMR vs. Alternatives
The following table objectively compares 19F NMR with standard validation techniques for fluorinated amino acid incorporation.
| Feature | 19F NMR | Mass Spectrometry (LC-MS) | X-Ray Crystallography | Circular Dichroism (CD) |
| Primary Output | Chemical Shift ( | Molecular Weight (m/z) | Atomic Coordinates ( | Ellipticity ( |
| Validation Capability | Incorporation + Environment (Folding/Solvent Exposure) | Incorporation Only (Quantification) | Structure Only (Static) | Global Folding Only (Secondary Structure) |
| Sensitivity to Environment | High: | None | High (if crystal forms) | Low (Global average) |
| Sample State | Solution (Native/Physiological) | Denatured/Ionized | Solid Crystal | Solution |
| Throughput | Medium (Minutes to Hours) | High (Seconds) | Low (Weeks to Months) | High (Minutes) |
| Limitations | Requires high concentration (>50 | No structural insight; Ionization bias | Crystal packing artifacts; Difficult for dynamic proteins | No site-specific resolution |
Verdict: While MS is superior for quantifying total incorporation efficiency, 19F NMR is the only high-throughput technique capable of validating that the residue is correctly packed within the hydrophobic core in solution.
Technical Deep Dive: The 19F NMR Mechanism
The Probe Physics
The fluorine atom in this compound (after hydrolysis and incorporation) replaces the
-
Hybridization: Tertiary Alkyl Fluoride (
Carbon). -
Chemical Shift Range: Typically -130 to -150 ppm (relative to CFCl
). -
Environmental Sensitivity: The fluorine lone pairs are highly sensitive to van der Waals contacts and local electrostatic fields.[1]
Interpreting the Signal
-
Chemical Shift (
):-
Solvent Exposed: Signals typically appear downfield (deshielded) or at a specific "random coil" value characteristic of the free amino acid in buffer.
-
Buried (Hydrophobic Core): Incorporating the fluorinated leucine into a hydrophobic pocket typically induces an upfield shift (shielding) of 1–5 ppm due to the exclusion of water and close packing with aliphatic side chains.
-
-
Line Width (
):-
Sharp Peak: Indicates high mobility (unfolded region or free ligand).
-
Broad Peak: Indicates restricted motion (folded core) or chemical exchange (conformational flux).
-
Experimental Protocol: Validation Workflow
Objective: Validate the incorporation of 4-fluoroleucine into a target peptide/protein and assess its folding status.
Step 1: Precursor Preparation
-
Hydrolysis: The ethyl ester (this compound) must often be hydrolyzed to the free acid for use in auxotrophic E. coli strains or cell-free translation systems.
-
Protocol: Treat with 1M LiOH in THF/H
O (1:1) for 1 hour, neutralize with HCl, and lyophilize. -
QC: Verify hydrolysis by 1H NMR (disappearance of ethyl quartet at ~4.2 ppm).
-
Step 2: Protein Expression/Synthesis
-
Method A (SPPS): Use the Fmoc-protected version of the free acid.
-
Method B (Auxotrophic Expression): Use a Leucine-auxotrophic E. coli strain (e.g., LeuB-). Grow in minimal media; at OD
= 0.8, shift to media containing 4-fluoroleucine (0.5 mM) and induce expression.
Step 3: 19F NMR Acquisition
-
Instrument: 400 MHz to 600 MHz NMR spectrometer equipped with a 19F-capable probe (e.g., BBFO or TCI-F).
-
Sample: 50–200
M protein in D O/H O (10:90) buffer. -
Reference: Internal standard Trifluoroacetic acid (TFA) capillary (-76.55 ppm) or calibrate to external CFCl
(0 ppm). -
Pulse Sequence: zg (standard 1D) or zg30.
-
Parameters:
-
Spectral Width: 200 ppm (centered at -140 ppm).
-
Relaxation Delay (D1): Critical. Fluorine T1 relaxation can be long (1–3 seconds). Set D1
2 seconds to ensure quantitative integration. -
Scans: 128–1024 (depending on concentration).
-
Step 4: Data Analysis (The "Solvent Shift" Test)
To definitively prove the environment (buried vs. exposed), perform a Solvent Isotope Shift (SIS) or Paramagnetic Relaxation Enhancement (PRE) test.
-
SIS Test: Compare chemical shift in H
O vs. D O. Solvent-exposed fluorines show a distinct isotope shift ( ppm); buried fluorines show negligible shift. -
PRE Test: Add a soluble paramagnetic agent (e.g., Gd-DTPA). Exposed residues will broaden significantly; buried residues remain sharp.
Visualization: Validation Logic Flow
The following diagram illustrates the decision-making process for validating the incorporation and environment of the fluorinated residue.
Caption: Workflow for processing this compound from precursor to validated structural probe using 19F NMR.
References
-
Arntson, K. E., & Pomerantz, W. C. (2016).[2] Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. Link
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Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).[3] Current applications of 19F NMR to studies of protein structure and dynamics.[1][3][4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
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Merkel, L., et al. (2010). 19F-NMR for the analysis of protein structure, dynamics and interactions.[1][3][4][5][6][7] ChemBioChem. Link
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MedChemExpress. (n.d.). (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate Product Information. Link
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University of Colorado Boulder. (n.d.). 19F NMR Reference Standards and Chemical Shifts. Link
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

